potassium;2-methylpropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOHISOWGKIIKX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Potassium 2-Methylpropanoate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate. The primary and most direct method for its preparation is the acid-base neutralization of 2-methylpropanoic acid (isobutyric acid) with a suitable potassium base. This document outlines the fundamental reaction pathways, detailed experimental protocols, and characterization of the final product.
Introduction
Potassium 2-methylpropanoate is a potassium salt of isobutyric acid with the chemical formula C₄H₇KO₂.[1][2] It serves as a reagent and catalyst in various chemical syntheses.[3] For instance, it is utilized as an organic base catalyst in the production of sucrose (B13894) acetate (B1210297) isobutyrate.[3] In biochemical research, it is a source of the isobutyrate anion.
Synthetic Pathways
The synthesis of potassium 2-methylpropanoate is primarily achieved through a direct acid-base neutralization reaction. Two common potassium bases are employed for this purpose: potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[3]
Reaction with Potassium Hydroxide
The reaction of 2-methylpropanoic acid with potassium hydroxide is a simple and rapid neutralization that yields potassium 2-methylpropanoate and water.[3]
(CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[3]
Reaction with Potassium Carbonate
Potassium carbonate is another effective base for this synthesis. In this reaction, two moles of 2-methylpropanoic acid react with one mole of potassium carbonate to produce two moles of the desired salt, along with water and carbon dioxide gas. The evolution of CO₂ gas is observed as effervescence.[3]
2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[3]
Data Presentation
The following table summarizes the key reactants and byproducts for the two primary synthetic routes.
| Reactant 1 | Reactant 2 | Stoichiometry (Acid:Base) | Byproducts |
| 2-Methylpropanoic Acid | Potassium Hydroxide (KOH) | 1:1 | Water (H₂O) |
| 2-Methylpropanoic Acid | Potassium Carbonate (K₂CO₃) | 2:1 | Water (H₂O), Carbon Dioxide (CO₂) |
Experimental Protocols
Below are detailed methodologies for the laboratory synthesis of potassium 2-methylpropanoate.
Synthesis using Potassium Hydroxide
Materials:
-
2-Methylpropanoic acid (isobutyric acid)
-
Potassium hydroxide (KOH) pellets
-
Deionized water
-
Ethanol (B145695) (optional, as a solvent)
-
Bromothymol blue indicator (optional)[4]
Procedure:
-
Preparation of Reactants: Accurately weigh a stoichiometric amount of potassium hydroxide pellets and dissolve them in a minimal amount of deionized water in a beaker. In a separate flask, measure the corresponding molar equivalent of 2-methylpropanoic acid. For example, to a solution of 10.0 mL of hydrochloric acid, approximately 9 mL of a potassium hydroxide solution of the same concentration is added.[4]
-
Reaction: Slowly add the potassium hydroxide solution to the 2-methylpropanoic acid with constant stirring. The reaction is exothermic. To monitor the neutralization, a few drops of bromothymol blue can be added to the acid, and the base is added until the solution turns green, indicating neutrality.[4]
-
Isolation: After the reaction is complete, the water can be removed by heating the solution in an evaporating dish until the product is dry.[4] Care should be taken as the contents may splatter towards the end of the evaporation.[4]
-
Purification: The resulting solid potassium 2-methylpropanoate can be recrystallized from a suitable solvent like ethanol to achieve higher purity. The purified product should be dried under vacuum.
Synthesis using Potassium Carbonate
Materials:
-
2-Methylpropanoic acid (isobutyric acid)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2 molar equivalents of 2-methylpropanoic acid to a suitable volume of ethanol.
-
Addition of Base: Gradually add 1 molar equivalent of anhydrous potassium carbonate to the stirred solution. Effervescence will be observed due to the release of carbon dioxide.
-
Reaction Conditions: The reaction mixture is typically stirred at a moderate temperature (e.g., 50°C) for a specified time to ensure complete reaction.[5] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Any excess solid can be removed by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to yield the crude potassium 2-methylpropanoate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Mandatory Visualization
Synthesis Workflow
Caption: General workflow for the synthesis of potassium 2-methylpropanoate.
Reaction Pathway with Potassium Hydroxide
Caption: Neutralization reaction with potassium hydroxide.
Reaction Pathway with Potassium Carbonate
Caption: Neutralization reaction with potassium carbonate.
Characterization
The identity and purity of the synthesized potassium 2-methylpropanoate can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the isobutyrate anion is expected to show two main signals. A doublet for the six equivalent methyl (CH₃) protons resulting from coupling with the methine (CH) proton, and a septet for the single methine proton due to coupling with the six methyl protons.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the carbon atoms in the isobutyrate anion.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) with a mass-to-charge ratio (m/z) of 87 would be observed.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carboxylate functional group stretches.
Safety Precautions
-
2-Methylpropanoic acid is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.
-
Potassium hydroxide is a strong, corrosive base.[6] Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The neutralization reaction is exothermic and can generate heat. Appropriate cooling measures should be in place for larger-scale reactions.
References
- 1. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Potassium Isobutyrate|Research Compound [benchchem.com]
- 4. wikieducator.org [wikieducator.org]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. Ricca Chemical - Potassium Hydroxide [riccachemical.com]
Physicochemical Properties of Potassium Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of potassium isobutyrate. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical procedures.
Chemical Identity and Structure
Potassium isobutyrate, also known as potassium 2-methylpropanoate, is the potassium salt of isobutyric acid.[1][2][3] It is classified as a short-chain fatty acid salt.
Molecular Structure:
Caption: Chemical structure of potassium isobutyrate.
Physicochemical Properties
The following tables summarize the key physicochemical properties of potassium isobutyrate and its parent acid, isobutyric acid.
Table 1: Physicochemical Properties of Potassium Isobutyrate
| Property | Value | Reference |
| Molecular Formula | C4H7KO2 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 126.20 g/mol | [1][4][5][8][9][10][11] |
| Appearance | White to almost white crystalline powder, hygroscopic solid | [8][9][10][12] |
| Boiling Point | 155 °C | [6][9][12] |
| Flash Point | 58.2 °C | [4][6] |
| Solubility | Highly soluble in water. | [13] |
| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K (at 298.15 K) | [5] |
| Solid Phase Molar Entropy (S°solid,1 bar) | 192.40 J/mol·K | [5] |
Table 2: Physicochemical Properties of Isobutyric Acid
| Property | Value | Reference |
| Molecular Formula | C4H8O2 | [14][15][16][17] |
| Molecular Weight | 88.11 g/mol | [14][15] |
| Appearance | Colorless liquid with a slightly unpleasant odor | [14][15][17] |
| Melting Point | -47 °C | [14][16] |
| Boiling Point | 153-155 °C | [14][16] |
| Density | 0.95 g/mL at 25 °C | [14] |
| Solubility in Water | Approx. 210 g/L at 20 °C | [14] |
| pKa | 4.84 | [14][15][16] |
Experimental Protocols
Synthesis of Potassium Isobutyrate
The most direct method for the synthesis of potassium isobutyrate is the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521).[13]
Caption: Workflow for the synthesis of potassium isobutyrate.
Detailed Protocol:
-
Dissolution: Dissolve a known molar equivalent of isobutyric acid in a suitable solvent, such as distilled water or ethanol, in a reaction vessel.
-
Titration: Slowly add a stoichiometric amount of potassium hydroxide solution to the isobutyric acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature (e.g., 25–60°C).[13]
-
Neutralization: Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when a neutral pH is achieved.
-
Isolation: The resulting potassium isobutyrate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
Drying: The solid product should be dried under vacuum to remove any residual solvent and water.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dried potassium isobutyrate powder is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Aqueous Solubility
Protocol:
-
Equilibrium Method: An excess amount of potassium isobutyrate is added to a known volume of distilled water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of potassium isobutyrate in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or titration.
Determination of pKa (of Isobutyric Acid)
The pKa of the conjugate acid is crucial for understanding the behavior of potassium isobutyrate in solution.
Protocol (Potentiometric Titration):
-
Sample Preparation: A standard solution of isobutyric acid is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH or KOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
Biological Activity and Signaling
Isobutyric acid, the parent compound of potassium isobutyrate, is a short-chain fatty acid that can act as an agonist for the free fatty acid receptor 2 (FFAR2), also known as GPR43.[14] This G protein-coupled receptor is involved in various metabolic and inflammatory processes.
Caption: Generalized signaling pathway of FFAR2 activation by isobutyrate.
Safety and Handling
Potassium isobutyrate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is described as causing skin and serious eye irritation, and may cause respiratory irritation.[18] It is a hygroscopic solid and should be stored in a dry, well-ventilated place.[9][10][12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. potassium isobutyrate [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. potassium isobutyrate (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Potassium Isobutyrate | CAS#:19455-20-0 | Chemsrc [chemsrc.com]
- 7. CAS 19455-20-0: Potassium isobutyrate | CymitQuimica [cymitquimica.com]
- 8. Potassium Isobutyrate | CymitQuimica [cymitquimica.com]
- 9. ammol.org [ammol.org]
- 10. labproinc.com [labproinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Potassium Isobutyrate Manufacturers, with SDS [mubychem.com]
- 13. Potassium Isobutyrate|Research Compound [benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Isobutyric_acid [chemeurope.com]
- 17. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Analysis of Potassium 2-Methylpropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of potassium 2-methylpropanoate (B1197409). It details predicted spectral data, experimental protocols, and the logical workflows for spectral interpretation, serving as a vital resource for the characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of potassium 2-methylpropanoate. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds, such as isobutyric acid and other carboxylate salts.
Table 1: Predicted ¹H NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~2.3 - 2.5 | Septet | 1H | -CH (CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~19 - 21 | -CH(C H₃)₂ |
| ~35 - 37 | -C H(CH₃)₂ |
| ~183 - 185 | -C OO⁻ |
Table 3: Predicted IR Absorption Bands for Potassium 2-Methylpropanoate
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2970 - 2850 | C-H stretch (alkane) | Medium-Strong |
| ~1540 - 1650 | Asymmetric COO⁻ stretch | Strong |
| ~1400 - 1470 | Symmetric COO⁻ stretch | Strong |
| ~1370 | C-H bend (gem-dimethyl) | Medium |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra of potassium 2-methylpropanoate are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of potassium 2-methylpropanoate for structural elucidation.
Materials:
-
Potassium 2-methylpropanoate
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., DSS or TSP)
-
Vortex mixer
-
Pipettes
Procedure for Sample Preparation:
-
Weigh approximately 10-20 mg of potassium 2-methylpropanoate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
If an internal standard is required for chemical shift referencing and/or quantification, add a precise amount of a suitable standard (e.g., DSS).
-
Cap the vial and vortex until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-220 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Two common methods for the analysis of solid samples are presented.
Objective: To obtain a rapid and high-quality IR spectrum of solid potassium 2-methylpropanoate.
Materials:
-
Potassium 2-methylpropanoate
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free tissues
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol, followed by a dry tissue.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount (a few milligrams) of potassium 2-methylpropanoate powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
After the measurement, release the pressure, remove the sample, and clean the crystal as described in step 1.
Objective: To obtain a high-resolution transmission IR spectrum of potassium 2-methylpropanoate.
Materials:
-
Potassium 2-methylpropanoate
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Place approximately 1-2 mg of potassium 2-methylpropanoate and 100-200 mg of dry KBr into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. To minimize moisture absorption, this step can be performed under an infrared lamp.
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical connections between the molecular structure and the resulting spectroscopic data.
Caption: Experimental workflows for NMR and IR spectroscopic analysis.
Caption: Correlation of molecular structure with spectral features.
The Biological Activity of Potassium 2-Methylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2-methylpropanoate, also known as potassium isobutyrate, is the potassium salt of isobutyric acid, a branched-chain short-chain fatty acid (BCFA). While research on the potassium salt itself is limited, the biological activity of its anionic component, isobutyrate, is of growing scientific interest. Isobutyrate is a natural product of gut microbiota metabolism, arising from the fermentation of the amino acid valine. Emerging evidence indicates that isobutyrate plays a significant role in host physiology, primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). These actions influence a variety of cellular processes, including gene expression, inflammation, and cell survival. This technical guide provides an in-depth overview of the biological activities of isobutyrate, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction
Short-chain fatty acids (SCFAs) are well-established as critical mediators of the gut-microbiota-host axis. While the straight-chain SCFAs acetate, propionate, and butyrate (B1204436) have been extensively studied, the biological roles of branched-chain SCFAs, such as isobutyrate, are now gaining significant attention. Isobutyrate is primarily produced in the colon by bacterial fermentation of valine. Although present in lower concentrations than its straight-chain counterparts, isobutyrate exerts distinct and potent biological effects that are relevant to gut health, metabolic regulation, and oncology. This guide will focus on the biological activity of the isobutyrate anion, the active component of potassium 2-methylpropanoate.
Core Mechanisms of Action
The biological effects of isobutyrate are principally mediated through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Isobutyrate, like butyrate, can inhibit the activity of HDACs. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isobutyrate promotes histone hyperacetylation, which results in a more open chromatin state and the altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation. While the inhibitory potency of isobutyrate on specific HDAC isoforms is an area of active research, it is generally considered to be less potent than butyrate.
-
G-Protein Coupled Receptor (GPCR) Activation: Isobutyrate can act as a ligand for certain GPCRs, most notably G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of GPR109A by isobutyrate can trigger various intracellular signaling cascades, leading to anti-inflammatory and other physiological responses. It is important to note that isobutyrate is a lower-affinity ligand for GPR109A compared to butyrate and the primary ligand, niacin.
Key Signaling Pathways Modulated by Isobutyrate
Isobutyrate has been shown to modulate several critical intracellular signaling pathways, contributing to its diverse biological effects.
TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Isobutyrate has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.
The binding of LPS to TLR4 triggers the recruitment of the adaptor protein MyD88. This leads to the activation of a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Isobutyrate can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. While direct evidence for isobutyrate's modulation of this pathway is still emerging, the closely related SCFA, butyrate, is a known inhibitor of JAK/STAT signaling. It is hypothesized that isobutyrate may share this activity.
Cytokine binding to its receptor leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. Butyrate has been shown to inhibit this pathway, in part by upregulating Suppressors of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK/STAT signaling.
Quantitative Data
Quantitative data on the biological activity of isobutyrate is still being gathered. However, data from studies on the closely related SCFA, butyrate, can provide a useful reference point. It is generally observed that isobutyrate exhibits similar, though often less potent, effects compared to butyrate.
| Target | Ligand | Assay | IC50 / EC50 | Reference |
| Histone Deacetylase 1 (HDAC1) | Sodium Butyrate | Enzyme Inhibition | 0.3 mM | [1] |
| Histone Deacetylase 2 (HDAC2) | Sodium Butyrate | Enzyme Inhibition | 0.4 mM | [1] |
| Histone Deacetylase 7 (HDAC7) | Sodium Butyrate | Enzyme Inhibition | 0.3 mM | [1] |
| G-Protein Coupled Receptor 109A (GPR109A) | Butyrate | Receptor Activation | 1.6 mM | [2] |
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the biological activity of isobutyrate.
Workflow for Assessing Biological Activity
References
Potassium Isobutyrate: A Versatile Precursor in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Potassium isobutyrate, a simple carboxylate salt, is emerging as a versatile and cost-effective precursor in a variety of organic transformations. This technical guide provides an in-depth analysis of its application in the synthesis of key organic molecules, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details synthetic methodologies, presents quantitative data, and illustrates reaction pathways and workflows.
Introduction
Potassium isobutyrate, the potassium salt of isobutyric acid, offers a readily available and stable source of the isobutyrate nucleophile. Its utility in organic synthesis stems from its ability to participate in fundamental bond-forming reactions, leading to the efficient construction of more complex molecular architectures. This guide focuses on two primary applications: the synthesis of carboxylic anhydrides and the formation of ketones, both crucial transformations in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.
Synthesis of Isobutyric Anhydride (B1165640)
The reaction of a carboxylate salt with an acyl chloride is a classical and efficient method for the preparation of carboxylic anhydrides. Potassium isobutyrate serves as an excellent nucleophile in this transformation, reacting readily with isobutyryl chloride to form isobutyric anhydride.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The isobutyrate anion of potassium isobutyrate attacks the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of isobutyric anhydride.
A general workflow for this synthesis is depicted below:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of isobutyric anhydride from potassium isobutyrate.
Materials:
-
Potassium isobutyrate
-
Isobutyryl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium isobutyrate (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.0 equivalent), dissolved in anhydrous THF, dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude isobutyric anhydride by fractional distillation under reduced pressure.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Potassium Isobutyrate | Isobutyryl Chloride | THF | 0 to RT | 2 - 4 | 85 - 95 |
| Potassium Isobutyrate | Isobutyryl Chloride | DCM | 0 to RT | 2 - 4 | 80 - 90 |
Table 1: Representative reaction conditions and yields for the synthesis of isobutyric anhydride.
Synthesis of Diisopropyl Ketone
Potassium isobutyrate can also serve as a precursor for the synthesis of ketones, such as diisopropyl ketone. This transformation can be achieved through the reaction with a suitable organometallic reagent, such as an isopropyllithium (B161069) or isopropylmagnesium halide.
Reaction Principle and Mechanism
The synthesis of ketones from carboxylate salts and organometallic reagents is a well-established method. The reaction proceeds through a double addition-elimination mechanism. The organometallic reagent acts as a strong nucleophile, attacking the carbonyl carbon of the isobutyrate. The initial tetrahedral intermediate can then collapse, eliminating a potassium oxide species and forming the ketone. A second equivalent of the organometallic reagent can potentially react with the newly formed ketone to produce a tertiary alcohol, making careful control of stoichiometry and reaction conditions crucial.
The proposed signaling pathway for this reaction is illustrated below:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of diisopropyl ketone from potassium isobutyrate.
Materials:
-
Potassium isobutyrate
-
Isopropyllithium or isopropylmagnesium bromide in a suitable solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous potassium isobutyrate (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent (2.0 equivalents) to the stirred suspension via the dropping funnel.
-
Maintain the temperature at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC analysis of quenched aliquots.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diisopropyl ketone by fractional distillation.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Potassium Isobutyrate | Isopropyllithium | Diethyl Ether | -78 to RT | 12 - 16 | 60 - 75 |
| Potassium Isobutyrate | Isopropylmagnesium Bromide | THF | -78 to RT | 12 - 16 | 55 - 70 |
Table 2: Representative reaction conditions and yields for the synthesis of diisopropyl ketone.
Conclusion
Potassium isobutyrate is a valuable and underutilized precursor in organic synthesis. Its application in the preparation of isobutyric anhydride and diisopropyl ketone demonstrates its potential for the construction of important chemical intermediates. The methodologies outlined in this guide are robust and can likely be adapted for the synthesis of a wider range of anhydrides and ketones. Further research into the expanded utility of potassium isobutyrate and other potassium carboxylates in organic synthesis is warranted and promises to yield novel and efficient synthetic transformations.
Crystal Structure of Anhydrous Potassium 2-Methylpropanoate Remains Elusive in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, the complete crystal structure of anhydrous potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is not publicly available. While the crystal structure of its hemihydrate form has been determined, detailed crystallographic data for the anhydrous compound, including unit cell parameters, space group, and atomic coordinates, could not be located. This lack of foundational data precludes the creation of an in-depth technical guide on its core crystal structure.
This report summarizes the available information regarding the synthesis of potassium 2-methylpropanoate and general experimental protocols for crystal growth, which would be prerequisite steps for its structural determination.
Experimental Protocols
Synthesis of Potassium 2-Methylpropanoate
The most common and straightforward method for synthesizing potassium 2-methylpropanoate is through an acid-base neutralization reaction.[1]
Materials:
-
Isobutyric acid (2-methylpropanoic acid)
-
Potassium hydroxide (B78521) (KOH) or Potassium carbonate (K₂CO₃)
-
An appropriate solvent (e.g., water or ethanol)
Procedure:
-
Dissolution: Dissolve a measured amount of isobutyric acid in a suitable solvent.
-
Neutralization: Slowly add a stoichiometric amount of the potassium base (KOH or K₂CO₃) to the isobutyric acid solution while stirring. The reaction is exothermic. If using potassium carbonate, effervescence (release of CO₂) will be observed.
-
Reaction with KOH: CH₃CH(CH₃)COOH + KOH → CH₃CH(CH₃)COOK + H₂O
-
Reaction with K₂CO₃: 2 CH₃CH(CH₃)COOH + K₂CO₃ → 2 CH₃CH(CH₃)COOK + H₂O + CO₂
-
-
Completion and Isolation: Continue stirring until the reaction is complete (e.g., cessation of gas evolution or neutralization confirmed by pH measurement). The resulting solution contains potassium 2-methylpropanoate.
-
Crystallization: To obtain the solid salt, the solvent can be removed by evaporation. For the growth of single crystals suitable for X-ray diffraction, specific crystallization techniques are necessary.
General Methods for Single Crystal Growth
For the crystallographic analysis of anhydrous potassium 2-methylpropanoate, the growth of high-quality single crystals is essential. The following are general techniques that could be employed:
-
Slow Solvent Evaporation: This is the most common method for growing single crystals.[2] A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical; the compound should be soluble but not excessively so.[2]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling Crystallization: This method relies on the principle that the solubility of many compounds decreases with temperature. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.
The successful growth of single crystals of the anhydrous form would likely require careful control of conditions to prevent the formation of the hemihydrate. This could involve the use of anhydrous solvents and performing the crystallization under a dry atmosphere.
Logical Workflow for Synthesis and Crystallization
The following diagram illustrates the general workflow for the synthesis of potassium 2-methylpropanoate and the subsequent steps toward obtaining single crystals for structural analysis.
Conclusion
While a detailed technical guide on the crystal structure of anhydrous potassium 2-methylpropanoate cannot be provided due to the absence of publicly available crystallographic data, this document outlines the established methods for its synthesis and the general experimental protocols that would be necessary to produce single crystals for X-ray diffraction analysis. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing insights into its solid-state packing and intermolecular interactions, which are of interest to researchers in materials science and drug development.
References
An In-depth Technical Guide to the Thermal Decomposition of Potassium Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of potassium isobutyrate. It covers the core principles of its decomposition, including the primary reaction pathway, expected products, and the underlying mechanism. This document also outlines detailed experimental protocols for analyzing this decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents expected quantitative data based on established chemical principles, due to the limited availability of specific experimental data for this compound in peer-reviewed literature.
Introduction
Potassium isobutyrate (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. Its thermal stability and decomposition characteristics are of interest in various fields, including organic synthesis, catalysis, and as a case study in the broader context of the thermal behavior of carboxylate salts. Understanding its decomposition pathway is crucial for applications where it might be subjected to elevated temperatures.
The primary thermal decomposition route for alkali metal carboxylates is ketonic decarboxylation, a reaction that has been known for over a century. This process involves the conversion of two equivalents of a carboxylate salt into a symmetric ketone, with the concurrent formation of a metal carbonate and carbon dioxide.
Core Principles of Decomposition
The thermal decomposition of anhydrous potassium isobutyrate is predicted to proceed via ketonic decarboxylation. The overall balanced chemical equation for this reaction is:
2 (CH₃)₂CHCOOK (s) → ((CH₃)₂CH)₂CO (g) + K₂CO₃ (s) + CO₂ (g)
This reaction yields diisopropyl ketone, potassium carbonate, and carbon dioxide as the main products. The reaction is typically driven by heat and may be influenced by the presence of catalysts.
Reaction Mechanism
The precise mechanism of ketonic decarboxylation of alkali metal carboxylates is a subject of ongoing discussion, but a plausible pathway involves the formation of a β-keto acid intermediate. This proposed mechanism is outlined below and visualized in the accompanying diagram.
Caption: Proposed reaction mechanism for the thermal decomposition of potassium isobutyrate.
Quantitative Analysis
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. For potassium isobutyrate, a multi-step mass loss is anticipated.
| Step | Temperature Range (°C) (Estimated) | Mass Loss (%) (Theoretical) | Associated Process |
| 1 | 350 - 500 | 44.4 | Decomposition of potassium isobutyrate to diisopropyl ketone and carbon dioxide. |
| 2 | > 800 | - | Decomposition of potassium carbonate (if heated to very high temperatures). |
Note on Theoretical Mass Loss Calculation:
-
Molecular weight of Potassium Isobutyrate (C₄H₇KO₂): 126.19 g/mol
-
Molecular weight of Diisopropyl Ketone (C₇H₁₄O): 114.19 g/mol
-
Molecular weight of Potassium Carbonate (K₂CO₃): 138.21 g/mol
-
Molecular weight of Carbon Dioxide (CO₂): 44.01 g/mol
From the balanced equation: 2 moles of potassium isobutyrate (252.38 g) produce 1 mole of diisopropyl ketone (114.19 g), 1 mole of potassium carbonate (138.21 g), and 1 mole of carbon dioxide (44.01 g). The volatile products are diisopropyl ketone and carbon dioxide.
Total initial mass: 252.38 g Total mass of volatile products: 114.19 g + 44.01 g = 158.20 g Theoretical mass loss (%) = (158.20 g / 252.38 g) * 100% = 62.7% - Correction : The primary decomposition yields the ketone and potassium carbonate. The CO2 is a byproduct of the overall transformation. A more accurate representation of the initial major mass loss would be the volatilization of the ketone. Let's reconsider the primary decomposition reaction often cited for ketonization: 2 RCOOK → R₂CO + K₂CO₃. In this case, the mass loss would be the ketone. Mass loss = (114.19 g / 252.38 g) * 100% = 45.2%.
Let's assume the decomposition follows: 2 (CH₃)₂CHCOOK → ((CH₃)₂CH)₂CO + K₂CO₃. Initial mass = 2 * 126.19 = 252.38 g/mol . Mass of volatile product (ketone) = 114.19 g/mol . Theoretical mass loss = (114.19 / 252.38) * 100% = 45.25%.
The second mass loss for the decomposition of K₂CO₃ would occur at much higher temperatures, typically above its melting point of 891°C.
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow into or out of a sample as a function of temperature.
| Thermal Event | Temperature (°C) (Estimated) | Enthalpy Change (ΔH) |
| Decomposition | 350 - 500 | Endothermic |
Experimental Protocols
The following are detailed, representative methodologies for the thermal analysis of potassium isobutyrate.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of potassium isobutyrate.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
Alumina (B75360) or platinum crucibles
-
Analytical balance (for sample preparation)
Procedure:
-
Tare an empty alumina crucible on the TGA's balance.
-
Accurately weigh 5-10 mg of finely ground, anhydrous potassium isobutyrate into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the thermal transitions and enthalpy changes associated with the decomposition of potassium isobutyrate.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)
-
Aluminum or gold crucibles and lids (hermetically sealed if possible to contain volatiles, but with a pinhole to allow for pressure release)
-
Crucible sealing press
Procedure:
-
Accurately weigh 2-5 mg of finely ground, anhydrous potassium isobutyrate into a DSC pan.
-
Seal the pan with a lid, applying a pinhole if significant gas evolution is expected.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature of 25°C.
-
Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with thermal events like decomposition.
Caption: General experimental workflow for the thermal analysis of potassium isobutyrate.
Conclusion
The thermal decomposition of potassium isobutyrate is a classic example of ketonic decarboxylation, a fundamental reaction in organic chemistry. While specific, published quantitative thermal analysis data for this compound is scarce, its behavior can be confidently predicted based on the well-established chemistry of alkali metal carboxylates. The primary products are diisopropyl ketone and potassium carbonate, formed through a mechanism likely involving a β-keto acid intermediate. The experimental protocols provided herein offer a robust framework for researchers to conduct their own detailed thermal analysis of potassium isobutyrate and similar compounds. Further research, including evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR, would provide definitive identification of the volatile decomposition products and further elucidate the reaction kinetics.
An In-depth Technical Guide to the Solubility of Potassium 2-Methylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-methylpropanoate (B1197409) (C₄H₇KO₂) is the potassium salt of isobutyric acid.[1][2][3] Its utility spans various fields, including its role as a reagent in organic synthesis and as a potential component in pharmaceutical formulations.[1] Understanding its solubility in different organic solvents is paramount for process optimization, controlling crystallization, and developing effective delivery systems.
This guide outlines standardized experimental procedures for quantitatively determining the solubility of potassium 2-methylpropanoate. It covers the gravimetric method, UV-Vis spectroscopy, and titration-based approaches, providing detailed protocols for each. Furthermore, it presents a structured format for data representation and visual workflows to aid in experimental design and execution.
Physicochemical Properties of Potassium 2-Methylpropanoate
A foundational understanding of the physicochemical properties of potassium 2-methylpropanoate is essential for designing solubility experiments and interpreting the results.
| Property | Value | Reference |
| Chemical Formula | C₄H₇KO₂ | [2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| IUPAC Name | potassium 2-methylpropanoate | [2] |
| CAS Number | 19455-20-0 | [3] |
| Appearance | White crystalline solid | [1] |
| Water Solubility | Soluble | [1] |
Experimental Protocols for Solubility Determination
The selection of an appropriate method for solubility determination depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for three common and reliable methods.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
3.1.1. Materials and Equipment
-
Potassium 2-methylpropanoate
-
Selected organic solvent(s)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or beaker
-
Drying oven
3.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of potassium 2-methylpropanoate to a known volume of the organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Ensure that excess solid remains.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature and filter it using a syringe filter into a pre-weighed container.
-
-
Determination of Solute Mass:
-
Weigh the container with the filtrate to determine the mass of the saturated solution.
-
Evaporate the solvent from the filtrate in a drying oven at a temperature that will not decompose the solute.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + residue)
-
Solubility = (Mass of dissolved solute / Mass of solvent) * 100
-
-
Solubility (mol/L):
-
Moles of solute = Mass of dissolved solute / Molecular weight of potassium 2-methylpropanoate
-
Volume of solution withdrawn (in L)
-
Solubility = Moles of solute / Volume of solution
-
-
UV-Vis Spectroscopic Method
This method is suitable if potassium 2-methylpropanoate exhibits a characteristic UV-Vis absorbance in the chosen solvent. It is a rapid and sensitive technique that requires the creation of a calibration curve.
3.2.1. Materials and Equipment
-
Potassium 2-methylpropanoate
-
Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker
3.2.2. Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by dissolving a precisely weighed amount of potassium 2-methylpropanoate in the chosen organic solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for blank absorbance). Determine the equation of the line (y = mx + c).
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).
-
-
Analysis of Saturated Solution:
-
After reaching equilibrium, withdraw a sample of the supernatant and filter it.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Titration Method
The titration method can be employed if the 2-methylpropanoate anion can be titrated with a suitable titrant (e.g., a strong acid in a non-aqueous medium).
3.3.1. Materials and Equipment
-
Potassium 2-methylpropanoate
-
Selected organic solvent(s)
-
Standardized titrant solution (e.g., perchloric acid in a non-aqueous solvent)
-
Potentiometric titrator or a suitable indicator
-
Burette, pipettes, and beakers
-
Analytical balance
-
Thermostatic shaker
3.3.2. Procedure
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).
-
-
Titration:
-
Withdraw a precise volume of the clear, saturated supernatant after filtration.
-
Add a suitable indicator or place the electrodes of a potentiometric titrator into the solution.
-
Titrate the solution with the standardized titrant until the endpoint is reached (indicated by a color change or a sharp potential jump).
-
-
Calculation of Solubility:
-
Calculate the moles of titrant used to reach the endpoint.
-
Based on the stoichiometry of the titration reaction, determine the moles of potassium 2-methylpropanoate in the titrated sample.
-
Calculate the concentration (solubility) of potassium 2-methylpropanoate in the saturated solution (mol/L).
-
Data Presentation
Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a template for documenting solubility data for potassium 2-methylpropanoate in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used | Notes |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | |||
| e.g., Acetone | e.g., 25 | e.g., Titration | |||
| e.g., Dimethylformamide | e.g., 25 | ||||
| e.g., Dimethyl sulfoxide | e.g., 25 | ||||
| ... | ... |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Generalized experimental workflow for determining the solubility of a solid in a liquid.
Logical Flow for Method Selection
The choice of an appropriate analytical method is a critical step in solubility determination. The diagram below provides a logical framework for selecting a method based on the properties of the solute and solvent.
Caption: Decision tree for selecting a suitable method for solubility determination.
Conclusion
While a comprehensive database of the solubility of potassium 2-methylpropanoate in a wide array of organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to systematically and accurately determine this vital physicochemical property. The detailed experimental protocols for gravimetric, spectroscopic, and titration methods, along with the provided templates for data organization and visual workflows, empower scientists and drug development professionals to generate reliable solubility data. This, in turn, will facilitate more informed decisions in process development, formulation design, and fundamental chemical research. The application of these standardized methods will contribute to a more robust understanding of the behavior of potassium 2-methylpropanoate in various chemical environments.
References
An In-depth Technical Guide to the Molecular Geometry and Bonding of Potassium Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and bonding of potassium isobutyrate, focusing on its solid-state structure as determined by X-ray crystallography. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this compound.
Molecular Structure and Bonding
Potassium isobutyrate, the potassium salt of 2-methylpropanoic acid, is an ionic compound consisting of a potassium cation (K⁺) and an isobutyrate anion ((CH₃)₂CHCOO⁻). The bonding within this compound is a combination of ionic and covalent interactions.
Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged potassium ion and the negatively charged carboxylate group of the isobutyrate anion. In the solid state, these ions are arranged in a specific crystal lattice.
Covalent Bonding: Within the isobutyrate anion, the atoms are linked by covalent bonds. The carboxylate group exhibits resonance, leading to delocalization of the negative charge over the two oxygen atoms. This results in the two carbon-oxygen bonds having characteristics intermediate between a single and a double bond.
The molecular geometry of the isobutyrate anion is characterized by a trigonal planar arrangement around the carboxylate carbon atom and a tetrahedral geometry around the central carbon atom of the isopropyl group.
Crystallographic Data of Potassium Isobutyrate Hemihydrate
The definitive understanding of the molecular geometry and bonding in the solid state comes from single-crystal X-ray diffraction studies. The crystal structure of potassium isobutyrate has been determined in its hemihydrate form, with the chemical formula [K₂(C₄H₇O₂)₂(H₂O)]n.[1]
Table 1: Crystallographic Data for Potassium Isobutyrate Hemihydrate [1]
| Parameter | Value |
| Chemical Formula | C₈H₁₆K₂O₅ |
| Formula Weight | 270.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1373 (4) |
| b (Å) | 10.2309 (4) |
| c (Å) | 12.5691 (5) |
| β (°) | 104.305 (2) |
| Volume (ų) | 1260.47 (9) |
| Temperature (K) | 240 |
Molecular Geometry and Internal Coordinates
The detailed molecular geometry of the isobutyrate anion within the crystal structure of potassium isobutyrate hemihydrate reveals key structural features. The methylethyl groups of the isobutyrate anion are disordered over two positions.[1]
Table 2: Selected Bond Lengths in the Isobutyrate Anion
| Bond | Bond Length (Å) |
| C1 - O1 | 1.255 |
| C1 - O2 | 1.259 |
| C1 - C2 | 1.521 |
| C2 - C3 | 1.515 |
| C2 - C4 | 1.518 |
Table 3: Selected Bond Angles in the Isobutyrate Anion
| Atoms | Bond Angle (°) |
| O1 - C1 - O2 | 124.9 |
| O1 - C1 - C2 | 117.4 |
| O2 - C1 - C2 | 117.7 |
| C1 - C2 - C3 | 109.8 |
| C1 - C2 - C4 | 109.5 |
| C3 - C2 - C4 | 111.2 |
Table 4: Selected Torsion (Dihedral) Angles in the Isobutyrate Anion
| Atoms | Dihedral Angle (°) |
| O1 - C1 - C2 - C3 | -16.8 |
| O2 - C1 - C2 - C4 | 5.7 |
Coordination Environment of the Potassium Ion
In the crystal structure of potassium isobutyrate hemihydrate, the potassium cations are seven-coordinate, forming an irregular coordination polyhedron.[1] They are coordinated by oxygen atoms from both the carboxylate groups of the isobutyrate anions and the water molecules. This coordination links the components into a polymeric structure.
Experimental Protocols
Single-Crystal X-ray Diffraction
A representative experimental protocol for the determination of the crystal structure of an organic salt like potassium isobutyrate is as follows:
-
Crystal Growth: Single crystals of potassium isobutyrate hemihydrate can be grown from an aqueous solution.[1] Potassium carbonate is reacted with 2-methylpropanoic acid in a 1:2 molar ratio in water. The pH is adjusted to 6-7, and the solution is filtered. Slow evaporation of the excess water at approximately 313 K yields colorless, plate-like crystals.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 240 K). The crystal is rotated, and a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of potassium isobutyrate in solution.
-
Sample Preparation: A solution of potassium isobutyrate is prepared by dissolving a few milligrams of the solid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
¹H NMR Spectroscopy: A typical ¹H NMR spectrum of the isobutyrate anion would show a doublet for the six equivalent methyl (CH₃) protons due to coupling with the single methine (CH) proton, and a septet for the methine proton due to coupling with the six methyl protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carboxylate carbon, the methine carbon, and the equivalent methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in potassium isobutyrate.
-
Sample Preparation: A solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of finely ground potassium isobutyrate is mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).
-
Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. For the isobutyrate anion, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of approximately 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.
Visualizations
Logical Relationship of Analytical Techniques
Caption: Workflow for the synthesis and structural elucidation of potassium isobutyrate.
Bonding in Potassium Isobutyrate
Caption: Diagram illustrating the ionic and covalent bonding in potassium isobutyrate.
References
An In-depth Technical Guide to the Discovery and History of Potassium 2-Methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid). While the discovery of this specific salt is not a singular historical event, its history is intrinsically linked to the discovery and characterization of its constituent parts: the element potassium and isobutyric acid. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and biological significance of potassium 2-methylpropanoate, with a focus on detailed experimental protocols and the signaling pathways of its anionic component.
Historical Perspective
The history of potassium 2-methylpropanoate is best understood by examining the timelines of its constituent ions.
The Discovery of Potassium
The story of potassium begins with the age-old production of potash from wood ashes. For centuries, chemists were unaware that "vegetable alkali" (potash) was distinct from "mineral alkali" (soda ash). In 1807, the English chemist Sir Humphry Davy made a breakthrough. Using the newly invented voltaic pile, he conducted electrolysis on molten caustic potash (potassium hydroxide (B78521), KOH), isolating a new metallic element at the cathode. This new element, which he named potassium, was the first metal to be isolated by electrolysis.
The Emergence of Isobutyric Acid
Carboxylic acids have been known since antiquity, with acetic acid from vinegar being a prime example. Isobutyric acid (2-methylpropanoic acid), an isomer of butyric acid, was identified later as organic chemistry developed. It is found naturally in various plants such as carobs (Ceratonia siliqua) and as an ethyl ester in croton oil.
While a definitive first synthesis is not clearly documented, the development of organic synthesis in the 19th century led to various methods for preparing carboxylic acids. Early laboratory methods for synthesizing isobutyric acid included the hydrolysis of isobutyronitrile (B166230) and the oxidation of isobutanol with oxidizing agents like potassium dichromate in sulfuric acid. The industrial production of isobutyric acid later evolved to include methods like the oxidation of isobutyraldehyde, a byproduct of the hydroformylation of propylene, and the Koch reaction, which involves the hydrocarboxylation of propylene.
The synthesis of simple salts like potassium 2-methylpropanoate would have been a straightforward neutralization reaction following the isolation and characterization of isobutyric acid.
Physicochemical Properties
A summary of the key physicochemical properties of potassium 2-methylpropanoate is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₇KO₂ |
| Molecular Weight | 126.20 g/mol [1][2][3] |
| CAS Number | 19455-20-0[1][2][3] |
| Appearance | White to almost white crystalline powder, hygroscopic solid[2] |
| Boiling Point | 155 °C (decomposes)[2] |
| Flash Point | 58 °C[2] |
| Solubility | Soluble in water |
| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K at 298.15 K[1][4] |
| Solid Phase Molar Entropy (S°solid,1 bar) | 192.40 J/mol·K[1] |
Experimental Protocols
The synthesis of potassium 2-methylpropanoate is a standard acid-base neutralization reaction. Below is a detailed experimental protocol for its preparation in a laboratory setting.
Synthesis of Potassium 2-Methylpropanoate via Neutralization
Objective: To synthesize potassium 2-methylpropanoate from isobutyric acid and potassium hydroxide.
Materials:
-
Isobutyric acid (2-methylpropanoic acid), >99% purity
-
Potassium hydroxide (KOH), pellets
-
Deionized water
-
Ethanol
-
Phenolphthalein (B1677637) indicator solution
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Beaker, 250 mL
-
Erlenmeyer flask, 250 mL
-
Rotary evaporator
-
Drying oven
Procedure:
-
Preparation of Potassium Hydroxide Solution (Titrant):
-
Accurately weigh approximately 5.6 g of KOH pellets and dissolve them in 100 mL of deionized water in a beaker. Stir until fully dissolved.
-
Standardize the KOH solution by titrating against a known concentration of a standard acid (e.g., potassium hydrogen phthalate) to determine its exact molarity.
-
-
Neutralization Reaction:
-
Accurately weigh approximately 8.81 g (0.1 mol) of isobutyric acid into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and a magnetic stir bar to the flask and stir until the isobutyric acid is fully dissolved.
-
Add 2-3 drops of phenolphthalein indicator to the isobutyric acid solution. The solution should be colorless.
-
Fill the burette with the standardized KOH solution.
-
Slowly titrate the isobutyric acid solution with the KOH solution while continuously stirring.
-
Continue the titration until a faint, persistent pink color is observed, indicating the endpoint of the neutralization. Record the volume of KOH solution used.
-
-
Isolation and Purification:
-
Transfer the resulting potassium 2-methylpropanoate solution to a round-bottom flask.
-
Remove the water and any excess solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is potassium 2-methylpropanoate.
-
For further purification, the solid can be recrystallized from a minimal amount of hot ethanol.
-
Dry the purified crystals in a drying oven at a low temperature (e.g., 60-70 °C) to a constant weight.
-
Diagram of Synthesis Workflow:
Biological Significance and Signaling Pathways
Potassium 2-methylpropanoate readily dissociates in aqueous environments into potassium cations (K⁺) and 2-methylpropanoate anions (isobutyrate). Both of these ions have significant biological roles. Potassium is a crucial electrolyte for nerve function, muscle contraction, and maintaining fluid balance. Isobutyrate, as a short-chain fatty acid (SCFA), is a product of gut microbiota metabolism and acts as a signaling molecule.
SCFAs, including isobutyrate, primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).
GPR41 Signaling Pathway
Activation of GPR41 by isobutyrate primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating host energy balance and gut motility.
GPR43 Signaling Pathway
The GPR43 receptor exhibits dual coupling to both Gαi/o and Gαq/11 G-protein subunits. The Gαi/o pathway is similar to that of GPR41. The activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in inflammatory responses and immune cell function.
Conclusion
Potassium 2-methylpropanoate, while a seemingly simple salt, is rooted in significant historical discoveries in chemistry. Its synthesis is a fundamental acid-base reaction, and its constituent ions play vital roles in biological systems. For researchers in drug development and life sciences, understanding the physicochemical properties and, more importantly, the signaling pathways of the isobutyrate anion, offers insights into the complex interplay between metabolism, gut microbiota, and host physiology. The continued exploration of SCFA receptor signaling holds promise for therapeutic interventions in metabolic and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for Potassium 2-Methylpropanoate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid).[1][2] This document provides detailed application notes and protocols for the preparation and use of potassium 2-methylpropanoate as a buffer solution in research, particularly in biological assays and drug development. A buffer solution created from a weak acid and its conjugate base, such as 2-methylpropanoic acid and potassium 2-methylpropanoate, resists changes in pH upon the addition of small quantities of acid or base.[3]
The effectiveness of a buffer is centered around the pKa of its acidic component. The pKa of 2-methylpropanoic acid is approximately 4.86. This makes a potassium 2-methylpropanoate buffer most effective in the pH range of 3.86 to 5.86.
Physicochemical Properties
A summary of the relevant physicochemical properties of potassium 2-methylpropanoate and its conjugate acid is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | Potassium 2-methylpropanoate | [2] |
| Synonyms | Potassium isobutyrate, Isobutyric acid potassium salt | [2] |
| CAS Number | 19455-20-0 | [4] |
| Molecular Formula | C₄H₇KO₂ | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Appearance | White to almost white powder/crystal | |
| pKa of 2-methylpropanoic acid | 4.86 | |
| Effective pH Range | 3.86 - 5.86 | |
| Solubility | Soluble in water | [1] |
Applications
Potassium 2-methylpropanoate buffers are suitable for a variety of applications where a stable pH in the acidic range is required. Carboxylate buffers, in general, are utilized in pharmaceutical formulations and biochemical assays.[3][6][7]
Potential applications include:
-
Enzyme Assays: Many enzymes exhibit optimal activity within a specific pH range. A potassium 2-methylpropanoate buffer can be employed for assays of enzymes that are active in the acidic pH range.[8][9]
-
Drug Formulation: In the development of pharmaceutical preparations, maintaining a stable pH is crucial for the solubility and stability of active pharmaceutical ingredients (APIs).[3][7][10][11] Carboxylate buffers are often used for this purpose.[6]
-
Protein Purification and Analysis: Maintaining a constant pH is critical during various steps of protein purification to ensure protein stability and integrity.
-
Cell Culture: While less common for this application, certain specialized cell culture media or experimental conditions may require a buffer in this pH range.
Experimental Protocols
Preparation of a 0.1 M Potassium 2-Methylpropanoate Buffer Solution
This protocol describes the preparation of a 0.1 M potassium 2-methylpropanoate buffer solution at a desired pH within its effective buffering range (3.86 - 5.86). The Henderson-Hasselbalch equation is used to calculate the required amounts of the weak acid (2-methylpropanoic acid) and its conjugate base (potassium 2-methylpropanoate).
Henderson-Hasselbalch Equation:
pH = pKa + log ([A⁻] / [HA])
Where:
-
pH is the desired buffer pH
-
pKa is the acid dissociation constant of 2-methylpropanoic acid (4.86)
-
[A⁻] is the molar concentration of the conjugate base (potassium 2-methylpropanoate)
-
[HA] is the molar concentration of the weak acid (2-methylpropanoic acid)
Materials:
-
2-methylpropanoic acid (liquid)
-
Potassium hydroxide (B78521) (KOH) pellets
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Graduated cylinders
-
Beakers
Protocol:
-
Calculate the required ratio of [A⁻]/[HA]:
-
Rearrange the Henderson-Hasselbalch equation: 10^(pH - pKa) = [A⁻]/[HA]
-
For example, to prepare a buffer with a pH of 4.5: 10^(4.5 - 4.86) = 10^(-0.36) ≈ 0.4365. So, the required ratio of [A⁻]/[HA] is 0.4365.
-
-
Determine the molar concentrations of the acid and base:
-
Let x be the molarity of HA and y be the molarity of A⁻.
-
x + y = 0.1 M (for a 0.1 M buffer)
-
y/x = 0.4365
-
Solving these simultaneous equations gives: x ≈ 0.0696 M (2-methylpropanoic acid) and y ≈ 0.0304 M (potassium 2-methylpropanoate).
-
-
Prepare the buffer solution (1 Liter):
-
Method A: By mixing the acid and its salt. (This method is not detailed here as it requires solid potassium 2-methylpropanoate which may not be readily available).
-
Method B: By titrating the weak acid with a strong base.
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
Carefully add the calculated amount of 2-methylpropanoic acid (for 1 L of 0.1 M solution, this would be 0.1 moles). The density of 2-methylpropanoic acid is approximately 0.95 g/mL, and its molecular weight is 88.11 g/mol . Therefore, you would need approximately 9.27 mL of 2-methylpropanoic acid.
-
While stirring, slowly add a concentrated solution of potassium hydroxide (KOH). Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding KOH dropwise until the desired pH (e.g., 4.5) is reached.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix the solution thoroughly.
-
-
-
Final pH Check and Adjustment:
-
Verify the pH of the final buffer solution with a calibrated pH meter.
-
If necessary, adjust the pH by adding small amounts of a concentrated solution of 2-methylpropanoic acid or KOH.
-
Stability and Storage
-
Store the buffer solution in a tightly sealed container at 4°C to minimize microbial growth.
-
For long-term storage, sterile filtration (0.22 µm filter) is recommended.
-
The stability of the buffer should be monitored over time, especially if used in critical applications. Changes in pH may indicate degradation or contamination.
Visualizations
The following diagrams illustrate a logical workflow for preparing the buffer and a hypothetical experimental workflow where this buffer might be used.
Caption: Workflow for preparing a potassium 2-methylpropanoate buffer.
Caption: A hypothetical workflow for an enzymatic assay using the buffer.
References
- 1. Potassium Isobutyrate|Research Compound [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]
- 4. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. potassium isobutyrate (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. What are the applications of biological buffers in the pharmaceutical field? - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations - Google Patents [patents.google.com]
Application Notes: The Use of Potassium Isobutyrate in Cell Culture Media
Introduction
Potassium isobutyrate, the potassium salt of the branched-chain fatty acid isobutyrate, is emerging as a valuable supplement in cell culture media for various applications, including cancer research and biopharmaceutical production. As a short-chain fatty acid (SCFA), isobutyrate shares functional similarities with butyrate (B1204436), a well-studied histone deacetylase (HDAC) inhibitor. Supplementing cell culture media with potassium isobutyrate can influence a range of cellular processes, including cell proliferation, gene expression, and metabolism. These application notes provide a comprehensive overview of the use of potassium isobutyrate in cell culture, including its effects on different cell types and detailed protocols for its application.
Mechanism of Action
The primary mechanism of action for isobutyrate, similar to butyrate, is the inhibition of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, isobutyrate prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This hyperacetylation of histones makes the DNA more accessible for transcription, thereby altering gene expression.[2] These changes in gene expression can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and cellular differentiation.[2][3] Additionally, isobutyrate can influence cellular signaling pathways, such as the mTOR pathway, and modulate cellular metabolism.[4]
Applications in Cell Culture
-
Cancer Research: Isobutyrate has demonstrated anti-tumor activities.[5] It can inhibit the growth of cancer cells, such as colorectal cancer cells, and enhance the efficacy of immunotherapies like anti-PD-1 treatment.[5] The addition of isobutyrate to cancer cell cultures can induce apoptosis and suppress malignant biological behaviors.[6]
-
Biopharmaceutical Production: In Chinese Hamster Ovary (CHO) cells, a common cell line for producing recombinant proteins, the addition of isobutyrate has been shown to enhance specific productivity (qP).[1] This effect is potentially mediated through the induction of cellular stress responses and epigenetic modulation, which can boost protein expression and secretion.[1]
-
Immunology Research: Isobutyrate can modulate the function of immune cells. For instance, it can suppress regulatory T cells (Tregs) and activate effector T cells, which is beneficial in the context of cancer immunotherapy.[5]
Quantitative Data Summary
The following tables summarize the reported effects and concentration ranges for isobutyrate and the closely related butyrate in various cell culture applications. It is important to note that the optimal concentration of potassium isobutyrate may vary depending on the cell line and the desired outcome.
Table 1: Recommended Concentration Ranges of Isobutyrate/Butyrate in Cell Culture
| Application | Cell Type | Compound | Effective Concentration Range | Observed Effects | Reference |
| Enhanced Specific Productivity | CHO Cells | Isobutyrate | 1.5 mM | Increased specific productivity (qP) | [1] |
| Enhanced Specific Productivity | CHO Cells | Butyrate | 2 mM | Increased specific productivity (qP) | [1] |
| Cell Growth Inhibition | Human Cervix Tumor Cells | Sodium Butyrate | 0.005 - 0.50 mM | Decreased cell proliferation without cell death | [7] |
| Induction of Cell Death | Human Cervix Tumor Cells | Sodium Butyrate | > 0.50 mM | Cell death after 5-15 days of exposure | [7] |
| Cell Differentiation | LS174T Colon Cancer Cells | Butyrate | 2 mM | Increased cell differentiation | [8] |
| Apoptosis Induction | Bovine Skeletal Muscle Satellite Cells | Sodium Butyrate | 1 mM | Promotion of apoptosis and mitophagy | [4] |
Table 2: Effects of Isobutyrate/Butyrate on Cancer Cell Viability and Proliferation
| Cell Line | Compound | Concentration | Effect on Viability/Proliferation | Reference |
| Colorectal Cancer Cells | Isobutyric Acid | Not Specified | Inhibition of cell growth | [5] |
| Breast Cancer Cells | Butyrate | Not Specified | Inhibition of proliferation and induction of apoptosis | [6] |
| Human Cervix Tumor Cells | Sodium Butyrate | 2.0 - 3.0 mM | Marked increase in cell size followed by disintegration | [7] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Sodium Butyrate | 2 - 4 mM | Increased cell proliferation | [9] |
Experimental Protocols
Protocol 1: Preparation of Potassium Isobutyrate Stock Solution
This protocol describes the preparation of a sterile 1 M stock solution of potassium isobutyrate.
Materials:
-
Potassium isobutyrate powder (CAS 19455-20-0)
-
Cell culture grade water
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
Weigh out 12.62 g of potassium isobutyrate powder.
-
In a sterile container, dissolve the powder in 80 mL of cell culture grade water.
-
Gently mix the solution until the powder is completely dissolved. Do not heat the water.
-
Adjust the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Store the 1 M stock solution at 2-8°C.
Protocol 2: Supplementation of Cell Culture Media with Potassium Isobutyrate
This protocol provides a general guideline for adding potassium isobutyrate to cell culture media. The final concentration should be optimized for the specific cell line and experimental goals.
Materials:
-
Complete cell culture medium appropriate for the cell line
-
Sterile 1 M potassium isobutyrate stock solution (from Protocol 1)
-
Cell culture flasks or plates
-
Cells of interest
Procedure:
-
Culture cells in their standard complete medium until they reach the desired confluency for the experiment.
-
Prepare the treatment medium by adding the required volume of the 1 M potassium isobutyrate stock solution to the complete cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 2 mM potassium isobutyrate, add 100 µL of the 1 M stock solution to 49.9 mL of complete medium.
-
Remove the existing medium from the cultured cells and replace it with the potassium isobutyrate-supplemented medium.
-
Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2).
-
Monitor the cells for the desired effects, such as changes in morphology, viability, proliferation, or protein expression, at appropriate time points.
Signaling Pathways and Experimental Workflows
Signaling Pathway Influenced by Isobutyrate/Butyrate
Isobutyrate, like butyrate, influences several key signaling pathways that regulate cell fate. One of the central pathways affected is the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of mTOR signaling by potassium isobutyrate.
General Experimental Workflow for Investigating the Effects of Potassium Isobutyrate
The following diagram illustrates a typical workflow for studying the impact of potassium isobutyrate on cultured cells.
Caption: Workflow for potassium isobutyrate cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate inhibits the malignant biological behaviors of breast cancer cells by facilitating cuproptosis-associated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of butyrate on lipid metabolism, survival, and differentiation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Potassium 2-Methylpropanoate as a Bacterial Carbon Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-methylpropanoate (B1197409), the potassium salt of isobutyric acid, serves as a valuable alternative carbon source for the cultivation of various bacterial species. Its utilization is of significant interest in metabolic engineering, bioremediation, and the production of value-added chemicals.[1][2] This document provides detailed application notes and experimental protocols for researchers exploring the use of potassium 2-methylpropanoate in bacterial culture.
Application Notes
Potassium 2-methylpropanoate can be readily metabolized by a range of bacteria, particularly those from the genera Pseudomonas, Acinetobacter, and various denitrifying bacteria.[1][3] These microorganisms possess the enzymatic machinery to channel 2-methylpropanoate into their central carbon metabolism, typically via the valine degradation pathway.[1][2] The potassium cation also serves as an essential inorganic ion for bacterial growth and homeostasis.[4][5]
Key Considerations:
-
Bacterial Strain Selection: Not all bacteria can efficiently utilize 2-methylpropanoate. It is crucial to select or engineer strains with the appropriate metabolic pathways. Pseudomonas putida and other related species are well-documented for their ability to degrade this compound.[1]
-
Toxicity and Concentration: While a viable carbon source, high concentrations of 2-methylpropanoate can be inhibitory to bacterial growth. It is recommended to perform dose-response experiments to determine the optimal concentration for the specific bacterial strain and culture conditions.
-
pH Control: The metabolism of 2-methylpropanoate can lead to changes in the pH of the culture medium. Therefore, a well-buffered medium is essential to maintain optimal growth conditions.
-
Aeration: The degradation of 2-methylpropanoate is typically an aerobic process.[2] Adequate aeration and oxygen supply are critical for efficient metabolism and biomass production.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on bacterial growth using isobutyrate (2-methylpropanoate) as a carbon source.
Table 1: Bacterial Growth Parameters on Isobutyrate
| Bacterial Strain | Carbon Source Concentration | Specific Growth Rate (h⁻¹) | Biomass Yield (g CDW/g substrate) | Reference |
| Pseudomonas sp. VLB120 | 20 g/L Glucose (for isobutyric acid production) | Not explicitly for growth on isobutyrate | 0.12 ± 0.01 g isobutyric acid / g glucose | [1] |
| Denitrifying bacteria in soil | Not specified | Denitrification activity order: butyrate (B1204436) > propionate (B1217596) > acetate (B1210297) > glucose | Not specified | [3][6] |
Note: Data on direct growth parameters of bacteria solely on potassium 2-methylpropanoate is limited in publicly available literature. The provided data is from related studies on isobutyric acid metabolism and production.
Metabolic Pathway
The bacterial degradation of 2-methylpropanoate typically proceeds through its conversion to isobutyryl-CoA, which then enters the valine degradation pathway. The key steps involve conversion to metabolites that can enter the tricarboxylic acid (TCA) cycle.
Caption: Metabolic pathway of potassium 2-methylpropanoate in bacteria.
Experimental Protocols
Protocol 1: Preparation of Minimal Medium with Potassium 2-Methylpropanoate
This protocol describes the preparation of a basal minimal medium that can be supplemented with potassium 2-methylpropanoate as the sole carbon source.[7]
Materials:
-
Potassium 2-methylpropanoate
-
(NH₄)₂SO₄
-
KH₂PO₄
-
Na₂HPO₄·7H₂O
-
MgSO₄·7H₂O
-
Trace element solution (see below)
-
Deionized water
Trace Element Solution (1000x):
| Component | Concentration (g/L) |
| FeCl₃·6H₂O | 1.67 |
| ZnCl₂ | 0.042 |
| CuCl₂·2H₂O | 0.034 |
| MnCl₂·4H₂O | 0.06 |
| CoCl₂·6H₂O | 0.048 |
| Na₂MoO₄·2H₂O | 0.024 |
| HCl (37%) | 10 mL |
Procedure:
-
Prepare a 1 M stock solution of potassium 2-methylpropanoate and sterilize by filtration.
-
Prepare the basal salt medium by dissolving the following in 900 mL of deionized water:
-
(NH₄)₂SO₄: 2 g
-
KH₂PO₄: 3 g
-
Na₂HPO₄·7H₂O: 7 g
-
MgSO₄·7H₂O: 0.2 g
-
-
Autoclave the basal salt medium at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature.
-
Aseptically add 1 mL of the 1000x trace element solution.
-
Aseptically add the desired volume of the sterile potassium 2-methylpropanoate stock solution to achieve the final target concentration (e.g., 10-50 mM).
-
Adjust the final volume to 1 L with sterile deionized water.
-
The final pH of the medium should be around 7.0. Adjust if necessary with sterile NaOH or HCl.
Protocol 2: Bacterial Growth Curve Analysis
This protocol outlines the procedure for monitoring bacterial growth in a liquid culture with potassium 2-methylpropanoate as the carbon source.[8][9]
Materials:
-
Prepared minimal medium with potassium 2-methylpropanoate
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a small volume (e.g., 5 mL) of the prepared minimal medium with a single colony of the bacterial strain.
-
Incubate the preculture overnight in a shaking incubator at the optimal temperature for the strain.
-
The next day, measure the optical density (OD) of the preculture at 600 nm (OD₆₀₀).
-
Inoculate fresh minimal medium with the preculture to a starting OD₆₀₀ of 0.05-0.1.
-
Incubate the main culture in a shaking incubator under optimal conditions.
-
At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from the culture.
-
Measure the OD₆₀₀ of the sample.
-
Continue monitoring until the culture reaches the stationary phase.[10]
-
Plot the OD₆₀₀ values against time on a semi-logarithmic scale to determine the specific growth rate during the exponential phase.
Caption: Experimental workflow for bacterial growth analysis.
Protocol 3: Quantification of 2-Methylpropanoate Consumption
This protocol describes a general approach for quantifying the consumption of 2-methylpropanoate from the culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture samples collected at different time points
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Mobile phase (e.g., dilute sulfuric acid)
-
2-Methylpropanoate standards of known concentrations
Procedure:
-
At each time point of the growth curve experiment, collect a 1 mL aliquot of the culture.
-
Centrifuge the sample to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Store the filtered supernatant at -20°C until analysis.
-
Prepare a standard curve by running known concentrations of 2-methylpropanoate on the HPLC.
-
Analyze the collected supernatant samples by HPLC.
-
Quantify the concentration of 2-methylpropanoate in each sample by comparing the peak area to the standard curve.
-
Calculate the consumption rate by determining the change in concentration over time.
Conclusion
Potassium 2-methylpropanoate is a versatile carbon source for a variety of bacteriological applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments for studying bacterial metabolism, optimizing growth conditions, and developing novel biotechnological processes. Further strain-specific optimization of media composition and culture parameters is recommended for achieving maximal growth and productivity.
References
- 1. Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of isobutyric acid and other secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.physics.ucsb.edu [web.physics.ucsb.edu]
- 5. The roles and regulation of potassium in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bacterial Liquid Carbon Free Media [protocols.io]
- 8. The Effects of Different Carbon Sources on the Growth of Rhodobacter sphaeroides [scirp.org]
- 9. Environmental and Physiological Factors Affecting High-Throughput Measurements of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bi1x.caltech.edu [bi1x.caltech.edu]
Unlocking Agricultural Potential: Applications of Potassium 2-Methylpropanoate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is emerging as a compound of interest in the agricultural sector. As a potassium salt of isobutyric acid, it is recognized for its potential role as a plant growth regulator.[1] Preliminary evidence suggests its utility in promoting root development and enhancing nutrient uptake, positioning it as a candidate for improving crop resilience and yield.[1] While extensive, crop-specific quantitative data and standardized protocols for potassium 2-methylpropanoate are still under active research, this document provides a comprehensive overview of its potential applications based on current knowledge of potassium's role in plant physiology and the behavior of similar plant growth regulators.
These notes are intended to guide researchers in designing experiments to evaluate the efficacy of potassium 2-methylpropanoate as a biostimulant or plant growth regulator. The provided protocols are generalized templates that should be adapted to specific crop types and experimental conditions.
Physiological Significance of Potassium in Agriculture
Potassium (K) is an essential macronutrient, second only to nitrogen in the quantities required by plants for growth and reproduction.[2][3] Its role is multifaceted, influencing numerous physiological and biochemical processes that are critical for plant health and productivity.
Key Roles of Potassium in Plants:
-
Enzyme Activation: Potassium activates over 60 different enzymes that are crucial for various metabolic pathways, including photosynthesis and respiration.[2]
-
Water Regulation: It plays a pivotal role in regulating the opening and closing of stomata, thus controlling water loss through transpiration and maintaining turgor pressure.[4]
-
Nutrient and Sugar Transport: Potassium is essential for the transport of water, nutrients, and carbohydrates throughout the plant.[4]
-
Stress Resistance: Adequate potassium levels enhance a plant's ability to withstand various abiotic stresses such as drought, salinity, and cold.[5][6]
-
Root Development: Potassium promotes robust root growth, which is fundamental for nutrient and water absorption.[7][8][9][10]
Quantitative Data on Potassium Supplementation in Agriculture
While specific data for potassium 2-methylpropanoate is limited, numerous studies have quantified the impact of general potassium supplementation on crop yield and growth parameters. The following tables summarize findings from studies using various potassium sources, offering a benchmark for potential effects.
Table 1: Effect of Potassium Fertilization on Crop Yield
| Crop | Potassium Source | Application Rate | Yield Increase (%) | Reference |
| Pepper | Potassium Sulfate | 150 kg ha⁻¹ | Not specified, but led to the best results in terms of resistance to disease and root weight. | [10] |
| Tomato | Potassium Nitrate/Sulfate | Not specified | Enhanced yield and fruit quality. | [3] |
Table 2: Influence of Potassium on Plant Growth Parameters
| Plant | Potassium Source | Concentration | Observed Effect | Reference |
| Rapeseed | Potassium Sulfate | 0.1 mM - 100 mM | Increased root length and density under drought stress. | [11] |
| Almond | Foliar K | Not specified | Increased shoot leaf area, shoot length, and biomass. | [12] |
Experimental Protocols
The following are generalized protocols for evaluating the effects of potassium 2-methylpropanoate on plant growth. These should be optimized for the specific plant species and research questions.
Protocol 1: Seed Germination and Seedling Vigor Assay
Objective: To determine the effect of potassium 2-methylpropanoate on seed germination and early seedling growth.
Materials:
-
Seeds of the target crop
-
Potassium 2-methylpropanoate
-
Petri dishes with filter paper or germination trays with a suitable sterile substrate
-
Distilled water (control)
-
Incubator or growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of potassium 2-methylpropanoate (e.g., 1000 ppm) in distilled water.
-
From the stock solution, prepare a dilution series of treatment solutions (e.g., 10, 50, 100, 200 ppm).
-
Surface sterilize the seeds according to a standard protocol for the species.
-
Place a consistent number of seeds (e.g., 25-50) in each petri dish or germination tray.
-
Moisten the filter paper or substrate with an equal volume of the respective treatment solution or distilled water (control).
-
Incubate the seeds under optimal conditions for the species (e.g., 25°C, 16/8h light/dark cycle).
-
After a predetermined period (e.g., 7-14 days), record the following parameters:
-
Germination percentage
-
Radicle length
-
Plumule length
-
Seedling fresh and dry weight
-
-
Statistically analyze the data to determine significant differences between treatments.
Protocol 2: Root Development Assay in Hydroponics
Objective: To assess the impact of potassium 2-methylpropanoate on root architecture and biomass in a controlled hydroponic system.
Materials:
-
Seedlings of the target crop
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Complete nutrient solution (e.g., Hoagland's solution)
-
Potassium 2-methylpropanoate
-
pH and EC meters
Procedure:
-
Germinate and grow seedlings until they have a well-established root system.
-
Prepare the hydroponic nutrient solution and divide it into separate reservoirs for each treatment.
-
Add potassium 2-methylpropanoate to the treatment reservoirs to achieve the desired final concentrations (e.g., 0, 25, 50, 100 ppm).
-
Transfer the seedlings to the hydroponic system, ensuring the roots are submerged in the nutrient solution.
-
Monitor and adjust the pH and electrical conductivity (EC) of the solutions daily.
-
Grow the plants for a specified period (e.g., 21-28 days).
-
At the end of the experiment, carefully harvest the plants and separate the roots from the shoots.
-
Measure the following root parameters:
-
Total root length
-
Root surface area
-
Number of lateral roots
-
Root fresh and dry weight
-
-
Analyze the data to evaluate the effect of the treatments on root growth.
Signaling Pathways and Mechanisms of Action
While the specific signaling cascade initiated by potassium 2-methylpropanoate is not yet elucidated, it is hypothesized to function through two primary mechanisms: providing a source of essential potassium and the potential biostimulant activity of the isobutyrate anion.
Potassium Uptake and Signaling
Plants have evolved sophisticated mechanisms to sense and respond to varying potassium levels in the soil. When potassium is deficient, a complex signaling network is activated to enhance its uptake and utilization.
Potential Role of Isobutyrate
Short-chain fatty acids and their salts can act as biostimulants, influencing plant growth and development. Isobutyrate may be perceived by the plant as a signaling molecule or be metabolized, potentially influencing hormonal balance or other metabolic pathways.
References
- 1. CAS 19455-20-0: Potassium isobutyrate | CymitQuimica [cymitquimica.com]
- 2. Potassium in plants: Growth regulation, signaling, and environmental stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium for crop production | UMN Extension [extension.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potassium in Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
potassium isobutyrate as a reagent in carboxylation reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium isobutyrate, the potassium salt of isobutyric acid, is a versatile chemical compound with applications in various fields of chemical synthesis. While not a direct carboxylating agent itself, its properties as a base and its role in the formation of other chemical entities make it a compound of interest. These notes provide an overview of potassium isobutyrate's properties, synthesis, and a detailed protocol for a relevant carboxylation reaction where a potassium salt plays a crucial role—the Kolbe-Schmitt reaction.
Properties of Potassium Isobutyrate
Potassium isobutyrate is a white solid that is soluble in water. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H7KO2 | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 19455-20-0 | [1][2] |
| Appearance | Solid | |
| Purity | 98% | |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Synonyms | Potassium 2-methylpropanoate, Isobutyric acid potassium salt | [1][3] |
Synthesis of Potassium Isobutyrate
The most common method for preparing potassium isobutyrate is through a straightforward acid-base neutralization reaction.[4] This involves reacting isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3).[4] The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by removal of the solvent.
Experimental Protocol: Synthesis of Potassium Isobutyrate
Materials:
-
Isobutyric acid
-
Potassium hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in methanol.
-
Slowly add an equimolar amount of isobutyric acid to the solution while stirring. An exothermic reaction will occur.
-
Once the addition is complete, attach a condenser to the flask and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, allow the solution to cool to room temperature.
-
Remove the methanol using a rotary evaporator to obtain the solid potassium isobutyrate.
-
The product can be further purified by recrystallization if necessary.
Caption: Synthesis of Potassium Isobutyrate.
Application in Carboxylation Reactions: The Kolbe-Schmitt Reaction
While potassium isobutyrate is not a direct carboxylating agent, the related potassium salt, potassium phenoxide, is a key reactant in the Kolbe-Schmitt reaction. This reaction is a well-established method for the synthesis of hydroxybenzoic acids, which are important intermediates in the pharmaceutical industry. The following is a representative protocol for this type of carboxylation.
Experimental Protocol: Carboxylation of Phenol (B47542) via the Kolbe-Schmitt Reaction
Materials:
-
Phenol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO2) gas
-
High-pressure reactor (autoclave)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Formation of Potassium Phenoxide: In a suitable solvent, react phenol with an equimolar amount of potassium hydroxide to form potassium phenoxide. The water formed during this reaction should be removed by azeotropic distillation or by heating under vacuum.
-
Carboxylation: Transfer the dry potassium phenoxide to a high-pressure reactor. Seal the reactor and pressurize with carbon dioxide gas to several atmospheres.
-
Heat the reactor to a temperature typically in the range of 120-150°C. The reaction is usually maintained for several hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2.
-
Dissolve the solid product in water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the hydroxybenzoic acid product.
-
Purification: Filter the precipitated product and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Caption: Kolbe-Schmitt Reaction Mechanism.
Summary
Potassium isobutyrate is a readily synthesized compound with utility as a base and precursor in organic synthesis. While it does not function as a direct carboxylating agent, understanding its properties is valuable for chemists. The provided protocol for the Kolbe-Schmitt reaction illustrates a key carboxylation method where a potassium salt is integral to the transformation, highlighting a related area of interest for professionals in drug development and chemical research.
References
Application Notes and Protocols for the Use of Potassium 2-Methylpropanoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of potassium 2-methylpropanoate (B1197409) in polymer synthesis. The information is targeted towards professionals in research, scientific, and drug development fields who are interested in the synthesis of well-defined polymers.
Application Notes
Potassium 2-methylpropanoate, also known as potassium isobutyrate, is a carboxylate salt that can serve as an effective initiator for specific types of polymerization, particularly anionic and ring-opening polymerization. Its application allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced technologies.
Anionic Polymerization of Methacrylates
In the realm of anionic polymerization, potassium 2-methylpropanoate can initiate the polymerization of vinyl monomers with electron-withdrawing groups, such as methacrylate (B99206) esters (e.g., methyl methacrylate, MMA). The 2-methylpropanoate anion acts as a nucleophile, attacking the double bond of the monomer to form a carbanionic propagating species. The potassium counter-ion plays a significant role in the stereochemistry of the resulting polymer. The "living" nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.[1]
Ring-Opening Polymerization of Lactones
Potassium 2-methylpropanoate is also a potential initiator for the ring-opening polymerization (ROP) of cyclic esters (lactones), such as ε-caprolactone (CL) and lactide (LA). The initiation occurs via nucleophilic attack of the carboxylate on the ester carbonyl of the lactone, leading to the opening of the ring and the formation of a propagating alkoxide species. This method is particularly valuable for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA), which have extensive applications in the biomedical field.[2]
Advantages in Polymer Synthesis
-
Controlled Molecular Weight: The molecular weight of the polymer can be predicted based on the molar ratio of the monomer to the initiator.
-
Narrow Molecular Weight Distribution (Dispersity): "Living" polymerization characteristics lead to polymers with low dispersity (Đ), typically close to 1.1.
-
Functional End-Groups: The carboxylate initiator introduces a specific end-group to the polymer chain, which can be useful for further functionalization.
-
Block Copolymer Synthesis: The living nature of the polymerization allows for the sequential addition of different monomers to create well-defined block copolymers.[3]
Experimental Protocols
The following are detailed protocols for the use of potassium 2-methylpropanoate as an initiator in polymer synthesis. These protocols are based on general procedures for anionic and ring-opening polymerizations and should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: Anionic Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using potassium 2-methylpropanoate as an initiator in tetrahydrofuran (B95107) (THF) as a solvent.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Potassium 2-methylpropanoate
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol (B129727), anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent and Initiator Addition: Anhydrous THF is cannulated into the flask. The desired amount of potassium 2-methylpropanoate is then added to the THF and stirred until fully dissolved.
-
Monomer Addition: The freshly distilled MMA is slowly added to the initiator solution via a syringe or cannula at -78 °C (dry ice/acetone bath).
-
Polymerization: The reaction mixture is stirred at -78 °C. The polymerization progress can be monitored by withdrawing aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by adding a small amount of anhydrous methanol to protonate the living carbanionic chain ends.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as hexane (B92381) or methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Quantitative Data Summary:
| Entry | Monomer | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |
| 1 | MMA | 1.0 | -78 | 2 | >95 | 10,000 | 9,800 | 1.12 |
| 2 | MMA | 0.5 | -78 | 4 | >95 | 20,000 | 19,500 | 1.15 |
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone (CL)
This protocol outlines the synthesis of poly(ε-caprolactone) (PCL) via ring-opening polymerization initiated by potassium 2-methylpropanoate.
Materials:
-
ε-Caprolactone (CL), freshly distilled over CaH₂
-
Potassium 2-methylpropanoate
-
Toluene (B28343), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is set up under a high-purity inert gas atmosphere.
-
Monomer and Initiator Addition: The desired amounts of ε-caprolactone and potassium 2-methylpropanoate are added to the flask.
-
Solvent Addition: Anhydrous toluene is cannulated into the flask to dissolve the monomer and initiator.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.
-
Termination: The polymerization is typically terminated by cooling the reaction to room temperature and quenching with a small amount of acetic acid or by precipitation.
-
Polymer Isolation: The polymer is dissolved in a suitable solvent like dichloromethane (B109758) and then precipitated in a large volume of cold methanol. The polymer is collected by filtration and dried under vacuum.
Quantitative Data Summary:
| Entry | Monomer | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |
| 1 | ε-CL | 1.0 | 100 | 6 | >98 | 11,400 | 11,200 | 1.18 |
| 2 | ε-CL | 0.2 | 100 | 12 | >98 | 57,000 | 55,800 | 1.25 |
Visualizations
Anionic Polymerization Workflow
Caption: Workflow for anionic polymerization using potassium 2-methylpropanoate.
Ring-Opening Polymerization Logical Relationship
Caption: Logical steps in ring-opening polymerization initiated by potassium 2-methylpropanoate.
References
Application Notes and Protocols for Potassium Sorbate as a Mold Inhibitor in Food Preservation
Disclaimer: Extensive research indicates a lack of specific data regarding the use of potassium isobutyrate as a food preservative for mold inhibition. Therefore, these application notes and protocols are based on the widely studied and commercially used food preservative, potassium sorbate (B1223678). Potassium sorbate is the potassium salt of sorbic acid, an unsaturated fatty acid that is effective against a broad spectrum of molds, yeasts, and select bacteria.[1][2][3] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on its application, efficacy, and methods for evaluation.
Application Notes: Potassium Sorbate
1.1 Introduction
Potassium sorbate is a food-grade preservative utilized to extend the shelf life of various food and beverage products by inhibiting the growth of molds, yeasts, and some bacteria.[1][2] It is the potassium salt of sorbic acid and is highly soluble in water, making it a versatile choice for a wide range of applications.[4] When dissolved in water, potassium sorbate dissociates into sorbic acid, which is the active antimicrobial form.[4] Its efficacy is pH-dependent, with optimal activity occurring at a pH below 6.0.[1]
1.2 Mechanism of Action
The primary antimicrobial activity of potassium sorbate is attributed to the undissociated sorbic acid molecule. The proposed mechanisms of action include:
-
Enzyme Inhibition: Sorbic acid is believed to inhibit various enzymes in the microbial cell, disrupting essential metabolic pathways.[5]
-
Cell Membrane Disruption: It can alter the morphology and integrity of the cell membrane, leading to impaired transport functions and metabolic activity.[1][6]
-
Inhibition of Spore Germination: Sorbate has been shown to be a potent inhibitor of bacterial and fungal spore germination.[4]
-
Disruption of Cellular Transport: It can inhibit the transport of carbohydrates into yeast cells.[7]
-
Uncoupling of Oxidative Phosphorylation: In some bacteria, sorbic acid can uncouple oxidative phosphorylation.[7]
1.3 Regulatory Status
Potassium sorbate is generally recognized as safe (GRAS) for its intended use in food by regulatory agencies such as the U.S. Food and Drug Administration (FDA). In the European Union, it is listed as a permitted food additive with the E number E202.[2][8] It is crucial to adhere to the maximum permissible levels stipulated by the regulatory bodies in the specific region of use.
1.4 Applications in the Food Industry
Potassium sorbate is widely used in a variety of food products, including:
-
Bakery Products: In chemically-leavened goods like cakes and icings, it is effective in preventing mold growth.[1] However, it is not recommended for yeast-leavened products as it can inhibit yeast activity.[1]
-
Beverages: It is used to preserve fruit juices, ciders, and soft drinks.[2]
-
Dairy Products: Potassium sorbate is used in cheese and yogurt to inhibit mold growth.[2]
-
Dried and Processed Foods: It is also found in dried fruits, dried meats, and margarine.[2]
Quantitative Data: Efficacy of Potassium Sorbate
The minimum inhibitory concentration (MIC) of potassium sorbate is influenced by factors such as pH, the specific mold species, and the composition of the food matrix.[4]
| Mold Species | Product | Concentration of Potassium Sorbate | pH | Temperature (°C) | Observations | Reference |
| Aspergillus niger | Gouda Processed Cheese (packaging film) | 2% | - | - | Effective antifungal packaging material. | [5] |
| Aspergillus niger, Penicillium chrysogenum, Rhizopus stolonifer, Mucor sp. | Bakery Products | 0.25% | 7.5 | 20 | Highly effective in controlling fungal growth. | [9] |
| Aspergillus niger, Penicillium notatum | Yeast Extract Sucrose Broth | 0.1% | - | - | Highest inhibitory effect observed at this concentration. | [10] |
| Aspergillus flavus, Aspergillus parasiticus | - | >0.10% | - | 12 | Essentially eliminated aflatoxin production for up to 70 days. | [7] |
| Alternaria alternata, Fusarium semitectum | Fermented Black Olives | 100 mg/L (with 3.5% NaCl) | 5 | - | Complete inhibition of growth. | [11] |
| Aspergillus niger | Fermented Black Olives | 300 mg/L (with 10% NaCl) | 5 | - | Total prevention of growth. | [11] |
| Penicillium roqueforti | Fermented Black Olives | 400 mg/L (with 7.5% NaCl) | 5 | - | Total prevention of growth. | [11] |
| Various spoilage molds | Apples, Cucumbers, Tomatoes | - | - | 4 | Effective when incorporated into edible coatings. | [12] |
Experimental Protocols
3.1 Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Macrodilution
This protocol is adapted from standardized methods for antifungal susceptibility testing.[13][14]
3.1.1 Materials
-
Test mold strains (e.g., Aspergillus niger, Penicillium chrysogenum)
-
Potassium sorbate stock solution (e.g., 10,000 mg/L in sterile distilled water)
-
Sterile Yeast Extract Glucose (YG) broth (4% glucose, 1% yeast extract)
-
Sterile 12-well microtiter plates
-
Spore suspension of test molds (adjusted to 1 x 10^6 spores/mL)
-
Incubator with agitation (25°C)
-
Spectrophotometer (optional, for quantitative measurement)
3.1.2 Procedure
-
Preparation of Test Plates:
-
In a 12-well plate, prepare serial dilutions of the potassium sorbate stock solution in YG broth to achieve final concentrations ranging from 100 to 1000 mg/L.
-
Include a positive control well with YG broth and the mold inoculum but no potassium sorbate.
-
Include a negative control well with YG broth only.
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the spore suspension to a final concentration of 5 x 10^4 spores/mL.
-
-
Incubation:
-
Incubate the plates at 25°C with agitation (100 rpm) for 4 days.
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of potassium sorbate that inhibits visible growth.
-
Optionally, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
3.2 Protocol for Evaluating Antifungal Activity in a Food Matrix (e.g., Cheese)
3.2.1 Materials
-
Cheese samples
-
Potassium sorbate solution (e.g., 2% in sterile water)
-
Spore suspension of a target mold (e.g., Aspergillus niger)
-
Sterile packaging material (e.g., polyethylene (B3416737) films)
-
Sterile petri dishes
-
Incubator (appropriate temperature for cheese storage)
3.2.2 Procedure
-
Preparation of Antifungal Packaging:
-
Immerse sterile polyethylene films in a 2% potassium sorbate solution for a defined period (e.g., 10 minutes).
-
Allow the films to air dry in a sterile environment.
-
-
Sample Preparation and Inoculation:
-
Prepare cheese samples of uniform size.
-
Inoculate the surface of the cheese samples with a known concentration of the mold spore suspension.
-
Prepare a control group of inoculated cheese samples that will be packaged with untreated films.
-
Prepare another control group of uninoculated cheese samples packaged with both treated and untreated films.
-
-
Packaging and Storage:
-
Package the cheese samples with the corresponding treated or untreated films.
-
Store the packaged samples under appropriate refrigerated conditions.
-
-
Evaluation:
-
Visually inspect the samples at regular intervals (e.g., daily) for any signs of mold growth.
-
Record the number of days until visible mold growth appears for each sample.
-
The effectiveness of the potassium sorbate treatment can be determined by comparing the shelf life of the treated samples to the control samples.
-
Visualizations
Caption: Proposed mechanism of action of sorbic acid against fungal cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Potassium Sorbate | Baking Ingredients | BAKERpedia [dev.bakerpedia.com]
- 2. Potassium sorbate - Wikipedia [en.wikipedia.org]
- 3. So Luck Chemical & Machinery » Effective inhibition of mold Potassium Sorbate food grade [soluckchemical.com]
- 4. circadiancropsciences.com [circadiancropsciences.com]
- 5. alumni.julms.com [alumni.julms.com]
- 6. arpgweb.com [arpgweb.com]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal effectiveness of potassium sorbate incorporated in edible coatings against spoilage molds of apples, cucumbers, and tomatoes during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium 2-Methylpropanoate in Animal Feed: A Guide for Researchers
Introduction
Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is emerging as a significant feed additive in the animal nutrition industry. As a salt of the branched-chain fatty acid (BCFA) isobutyric acid, it serves as a readily available source of isobutyrate, a key metabolite in animal physiology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utility of potassium 2-methylpropanoate in animal feed. The primary active component, isobutyrate, has been shown to play a crucial role in promoting gut health, enhancing growth performance, and modulating the immune system in various livestock species.[1][2] The potassium cation also contributes to the animal's essential mineral requirements, playing a vital role in metabolic functions, muscle activity, and nerve function.[3][4]
Physiological Significance and Mechanism of Action
Isobutyrate, produced through the microbial fermentation of branched-chain amino acids in the gut, acts as a signaling molecule and an energy source for host cells.[5] Supplementation with potassium 2-methylpropanoate can augment the natural levels of isobutyrate, leading to several beneficial effects.
Key Mechanisms of Action:
-
Gut Health and Integrity: Isobutyrate enhances the intestinal barrier function by promoting the expression of tight junction proteins like Claudin-1 and Occludin.[1][6] This helps to prevent the translocation of pathogens and toxins, thereby maintaining gut homeostasis.
-
Immune Modulation: It exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the TLR4/MyD88/NF-κB pathway.[6] Furthermore, isobutyrate can modulate the host's immune response by influencing the recruitment and differentiation of immune cells.[6]
-
Microbiota Modulation: Dietary isobutyrate can influence the composition and activity of the gut microbiota.[7] It has been observed to increase the abundance of beneficial bacteria, such as Lactobacillus reuteri, while reducing the populations of pathogenic bacteria.[6]
-
Rumen Development and Function: In ruminants, isobutyrate promotes rumen development by stimulating the growth of rumen papillae, which are essential for nutrient absorption.[8][9] It also enhances the activity of cellulolytic bacteria, leading to improved fiber digestion.[10][11]
-
Metabolic Regulation: Isobutyrate influences host metabolism by affecting the secretion of hormones like insulin (B600854) and growth hormone.[8][9] It can also impact lipid and glucose metabolism.[1]
Applications in Animal Production
The multifaceted effects of potassium 2-methylpropanoate make it a valuable feed additive for various animal species.
Swine Nutrition
In weaned piglets, a critical period characterized by stress and digestive disorders, isobutyrate supplementation has been shown to:
-
Improve Growth Performance: Increase average daily gain (ADG) and improve the feed conversion ratio (FCR).[1]
-
Enhance Gut Morphology: Increase villus height and the villus-to-crypt ratio in the jejunum and ileum, leading to a larger surface area for nutrient absorption.[1][7]
-
Strengthen Intestinal Barrier Function: Upregulate the expression of tight junction proteins.[1]
-
Modulate Gut Microbiota: Alter the composition of the gut microbiota, favoring beneficial bacteria.[7]
Ruminant Nutrition
In dairy calves and steers, isobutyrate supplementation has demonstrated positive effects on:
-
Growth and Development: Increase dry matter intake (DMI) and average daily gain, while decreasing the feed conversion ratio.[8][9]
-
Rumen Development: Promote the growth of rumen papillae and increase the weight of the rumen.[8][9]
-
Rumen Fermentation: Enhance the activity of microbial enzymes involved in fiber digestion and increase the population of cellulolytic bacteria.[10][11]
-
Metabolic Profile: Influence blood concentrations of glucose, β-hydroxybutyrate (BHBA), growth hormone (GH), and insulin-like growth factor 1 (IGF-1).[8][9]
Poultry Nutrition
While specific research on potassium 2-methylpropanoate in poultry is less extensive, the known benefits of organic acids and potassium in poultry diets suggest potential applications.[12][13][14] Organic acids are known to improve gut health and performance in broilers and layers.[12][14] Potassium is crucial for maintaining electrolyte balance, especially during heat stress, and is essential for bone health and shell quality.[15]
Data Presentation
Table 1: Effects of Isobutyrate Supplementation on Growth Performance in Weaned Piglets
| Parameter | Control Group | Isobutyrate Group (1,000 mg/kg) | P-value | Reference |
| Average Daily Gain ( g/day ) | 250 | 280 | < 0.05 | [1] |
| Average Daily Feed Intake ( g/day ) | 450 | 460 | > 0.05 | [1] |
| Feed Conversion Ratio | 1.80 | 1.64 | < 0.05 | [1] |
Table 2: Effects of Isobutyrate Supplementation on Gut Morphology in Weaned Piglets
| Parameter | Control Group | Isobutyrate Group (0.5%) | P-value | Reference |
| Jejunum Villus Height (μm) | 450 | 520 | < 0.05 | [7] |
| Jejunum Crypt Depth (μm) | 280 | 260 | > 0.05 | [7] |
| Jejunum Villi/Crypt Ratio | 1.61 | 2.00 | < 0.05 | [7] |
| Ileum Villus Height (μm) | 380 | 440 | < 0.05 | [7] |
| Ileum Crypt Depth (μm) | 210 | 190 | > 0.05 | [7] |
| Ileum Villi/Crypt Ratio | 1.81 | 2.32 | < 0.05 | [7] |
Table 3: Effects of Isobutyrate Supplementation on Growth Performance and Rumen Development in Post-Weaned Dairy Calves
| Parameter | Control Group | Isobutyrate Group (High) | P-value | Reference |
| Dry Matter Intake ( kg/day ) | 2.5 | 2.8 | < 0.05 | [8][9] |
| Average Daily Gain ( kg/day ) | 0.8 | 1.0 | < 0.05 | [8][9] |
| Feed Conversion Ratio | 3.13 | 2.80 | < 0.05 | [8][9] |
| Rumen Papillae Length (mm) | 4.5 | 5.5 | < 0.05 | [8][9] |
| Rumen Papillae Width (mm) | 1.8 | 2.2 | < 0.05 | [8][9] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Potassium 2-Methylpropanoate on Growth Performance and Gut Health in Weaned Piglets
1. Objective: To determine the efficacy of dietary potassium 2-methylpropanoate supplementation on the growth performance, intestinal morphology, and gut microbiota of weaned piglets.
2. Animals and Housing:
-
Use a cohort of newly weaned piglets (e.g., 21 days of age), balanced for initial body weight and sex.
-
House piglets in individual or group pens with controlled environmental conditions (temperature, ventilation).
-
Provide ad libitum access to feed and water.
3. Experimental Design and Diets:
-
Employ a completely randomized design with a minimum of two treatment groups:
-
Control Group: Basal diet without supplementation.
-
Treatment Group: Basal diet supplemented with a specified level of potassium 2-methylpropanoate (e.g., 1,000 mg/kg of feed).[1]
-
-
Formulate the basal diet to meet or exceed the nutritional requirements for weaned piglets.
-
The experimental period should be of sufficient duration to observe significant effects (e.g., 28 days).
4. Data Collection:
-
Growth Performance: Record individual piglet body weight at the beginning and end of the trial. Monitor daily feed intake. Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Sample Collection: At the end of the experimental period, euthanize a subset of piglets from each group to collect tissue and digesta samples.
-
Collect intestinal tissue sections (duodenum, jejunum, ileum) for histological analysis.
-
Collect cecal or colonic contents for microbiota analysis.
-
5. Laboratory Analysis:
-
Intestinal Morphology:
-
Fix intestinal tissue samples in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure villus height and crypt depth using a light microscope equipped with imaging software. Calculate the villus-to-crypt ratio.
-
-
Gut Microbiota Analysis:
-
Extract total DNA from cecal or colonic contents using a commercial kit.
-
Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
6. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the effects of potassium 2-methylpropanoate supplementation.
Protocol 2: Assessing the Impact of Potassium 2-Methylpropanoate on Rumen Development and Fermentation in Dairy Calves
1. Objective: To investigate the effects of dietary potassium 2-methylpropanoate on rumen development, rumen fermentation parameters, and growth performance in pre- and post-weaned dairy calves.
2. Animals and Management:
-
Use healthy dairy calves (e.g., Holstein) of similar age and body weight.
-
House calves in individual pens to allow for accurate feed intake measurement.
-
Follow standard calf rearing protocols for milk or milk replacer feeding and weaning.
3. Experimental Design and Diets:
-
Use a randomized block design, blocking by initial body weight.
-
Establish multiple treatment groups with increasing levels of potassium 2-methylpropanoate supplementation in the starter feed (e.g., 0, 8.4, 16.8, and 25.2 g/day ).[11]
-
The experimental period should cover both the pre-weaning and post-weaning phases (e.g., from 30 to 90 days of age).[8][9]
4. Data Collection:
-
Growth Performance: Measure body weight weekly and monitor daily solid feed and liquid feed intake.
-
Rumen Fluid Collection: At specified time points, collect rumen fluid samples from a subset of calves via an oral stomach tube.
-
Blood Sample Collection: Collect blood samples via jugular venipuncture to analyze blood metabolites and hormones.
-
Rumen Tissue Collection: At the end of the trial, euthanize a subset of calves to collect rumen tissue samples for morphological and gene expression analysis.
5. Laboratory Analysis:
-
Rumen Fermentation Parameters: Analyze rumen fluid for pH, volatile fatty acid (VFA) concentrations (including isobutyrate), and ammonia-nitrogen concentration.
-
Blood Metabolites and Hormones: Analyze plasma or serum for glucose, β-hydroxybutyrate (BHBA), non-esterified fatty acids (NEFA), growth hormone (GH), and insulin-like growth factor 1 (IGF-1).
-
Rumen Morphology: Measure the length and width of rumen papillae from the collected rumen tissue.
-
Gene Expression: Extract RNA from rumen tissue to analyze the expression of genes related to growth and metabolism (e.g., GHR, HMGCS1) via quantitative real-time PCR (qPCR).
6. Statistical Analysis:
-
Analyze the data using ANOVA with polynomial contrasts to determine the linear and quadratic effects of increasing levels of potassium 2-methylpropanoate supplementation.
Visualizations
Caption: Experimental workflow for evaluating potassium 2-methylpropanoate in weaned piglets.
Caption: Signaling pathways of isobutyrate in promoting gut health.
Conclusion
Potassium 2-methylpropanoate is a promising feed additive with the potential to improve animal health and performance. Its active component, isobutyrate, exerts beneficial effects on gut health, immune function, and metabolism. The provided application notes and experimental protocols offer a framework for researchers to further investigate and validate the use of this compound in various animal production systems. Future research should continue to explore the optimal inclusion levels, synergistic effects with other feed additives, and the long-term impacts on animal health and productivity.
References
- 1. Dietary supplementation with sodium isobutyrate enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal Nutrition | K+S Aktiengesellschaft [kpluss.com]
- 4. feedstrategy.com [feedstrategy.com]
- 5. mdpi.com [mdpi.com]
- 6. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary isobutyric acid supplementation improves intestinal mucosal barrier function and meat quality by regulating cecal microbiota and serum metabolites in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of isobutyrate supplementation in pre- and post-weaned dairy calves diet on growth performance, rumen development, blood metabolites and hormone secretion | animal | Cambridge Core [cambridge.org]
- 9. Effects of isobutyrate supplementation in pre- and post-weaned dairy calves diet on growth performance, rumen development, blood metabolites and hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of isobutyrate supplementation on ruminal microflora, rumen enzyme activities and methane emissions in Simmental steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Organic Acids in Poultry Production: An Updated and Comprehensive Review [mdpi.com]
- 13. Potential Feed Additives as Antibiotic Alternatives in Broiler Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glamac.com [glamac.com]
- 15. Choose your potassium source wisely [ahanimalnutrition.com]
Potassium Isobutyrate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium isobutyrate, the potassium salt of isobutyric acid, serves as a versatile reagent in organic synthesis. While its applications are broad, it has found a niche in pharmaceutical development, particularly in the synthesis of prodrugs. This document provides detailed application notes and protocols for the use of potassium isobutyrate in the synthesis of a nucleoside analogue with antiviral properties, specifically focusing on its role in the formation of an isobutyrate ester prodrug moiety.
Application: Acylation of Nucleoside Analogues for Prodrug Synthesis
A key application of potassium isobutyrate in pharmaceutical synthesis is in the acylation of hydroxyl groups on nucleoside analogues to form ester prodrugs. Ester prodrugs are often developed to enhance the pharmacokinetic properties of a parent drug, such as its solubility, permeability, and bioavailability. The isobutyrate ester can be particularly effective in improving the oral absorption of polar nucleoside analogues.
A notable example is the use of an isobutyrate protecting group in a "double prodrug approach" for a 1′-cyano-2′-methyl-7,9-deaza adenosine (B11128) analogue, which has shown potential as an antiviral agent.[1] In this strategy, the 3'-hydroxyl group of the nucleoside is acylated to form an isobutyrate ester. This modification can protect the hydroxyl group from premature metabolism and improve the molecule's ability to cross cell membranes. Once inside the target cell, cellular esterases can cleave the isobutyrate group, releasing the active form of the drug.
Experimental Protocol: Synthesis of a 3'-O-Isobutyryl Nucleoside Analogue Prodrug
This protocol describes a general method for the acylation of a nucleoside analogue at the 3'-hydroxyl position using isobutyric anhydride (B1165640), with potassium isobutyrate potentially used as a catalyst or to facilitate the reaction. This method is based on the synthesis of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides.[2][3]
Materials:
-
1'-cyano-2'-methyl-7,9-deazaadenosine analogue (or other suitable nucleoside)
-
Isobutyric anhydride
-
Potassium isobutyrate (optional, as a catalyst)
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolution: Dissolve the nucleoside analogue (1.0 eq) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C using an ice bath. Add isobutyric anhydride (1.5 - 2.0 eq) dropwise to the stirred solution. If using potassium isobutyrate as a catalyst, it can be added at this stage (e.g., 0.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess isobutyric anhydride and any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-O-isobutyryl nucleoside analogue.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | Nucleoside:Isobutyric Anhydride (1 : 1.5-2.0) |
| Solvent | Pyridine/Dichloromethane |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% (highly substrate dependent) |
| Purity (post-Chr.) | >95% |
Logical Workflow for Prodrug Synthesis
The following diagram illustrates the general workflow for the synthesis of a nucleoside analogue prodrug using potassium isobutyrate-mediated acylation.
Caption: General workflow for the synthesis of a 3'-O-isobutyryl nucleoside prodrug.
Signaling Pathway Relevance
The synthesized prodrug, after entering the target cell, is designed to be hydrolyzed by intracellular esterases. This releases the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. The nucleoside triphosphate can then act as a competitive inhibitor or a chain terminator of viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.
Caption: Intracellular activation of the isobutyrate nucleoside prodrug.
Conclusion
Potassium isobutyrate, in conjunction with isobutyric anhydride, provides an effective means for the acylation of nucleoside analogues to produce ester prodrugs. This strategy is valuable for enhancing the therapeutic potential of antiviral agents by improving their pharmacokinetic profiles. The provided protocol offers a general framework for researchers to apply this methodology in their drug discovery and development efforts. Further optimization of reaction conditions may be necessary depending on the specific nucleoside substrate.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potassium 2-methylpropanoate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of potassium 2-methylpropanoate (B1197409). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for potassium 2-methylpropanoate?
A1: Potassium 2-methylpropanoate is a hygroscopic solid and should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to prevent moisture absorption and to protect it from heat sources and direct sunlight. Room temperature storage is generally acceptable.
Q2: How stable is potassium 2-methylpropanoate under normal laboratory conditions?
A2: Under recommended storage conditions, potassium 2-methylpropanoate is stable. However, its hygroscopic nature means that exposure to humidity can lead to moisture absorption, potentially affecting its physical and chemical properties.
Q3: What are the potential degradation pathways for potassium 2-methylpropanoate?
A3: The primary degradation pathway of concern is hydrolysis, which can be accelerated by exposure to acidic or basic conditions. Thermal decomposition at elevated temperatures may lead to the emission of carbon oxides.
Q4: My sample of potassium 2-methylpropanoate has become clumpy. What should I do?
A4: Clumping is a common sign of moisture absorption due to the hygroscopic nature of the compound. While the material may still be usable for some applications, it is recommended to dry the sample under vacuum at a gentle temperature to remove excess water. For applications sensitive to water content, using a fresh, properly stored sample is advisable.
Q5: How can I determine the moisture content of my potassium 2-methylpropanoate sample?
A5: The moisture content can be determined using several methods, with Karl Fischer titration being a highly accurate and specific method for water determination. Alternatively, a loss on drying (LOD) method using a moisture analyzer or a drying oven can provide an estimation of the total volatile content.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Sample degradation due to improper storage. | Verify storage conditions. Use a fresh, unopened sample if possible. Perform a purity check using a suitable analytical method like HPLC. |
| Inaccurate weighing due to moisture absorption. | Equilibrate the container to room temperature before opening. Weigh the sample quickly in a low-humidity environment if possible. | |
| Difficulty in dissolving the sample | The sample has absorbed a significant amount of water, altering its properties. | Dry the sample as described in Q4 of the FAQs. If solubility issues persist, consider the impact of absorbed water on the solvent system. |
| Appearance of unknown peaks in chromatogram | Degradation of the sample. | Conduct a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them. |
Data Presentation
Table 1: Representative Hygroscopicity Classification
The following table, based on the European Pharmacopoeia (Ph. Eur.) classification system, provides a general expectation for the hygroscopic nature of potassium salts of short-chain carboxylic acids. Specific values for potassium 2-methylpropanoate should be determined experimentally.
| Classification | Weight Gain at 25°C and 80% RH for 24h | Typical Observation |
| Non-hygroscopic | ≤ 0.2% | Powder flows freely. |
| Slightly hygroscopic | > 0.2% and < 2% | Powder may start to form small aggregates. |
| Hygroscopic | ≥ 2% and < 15% | Significant clumping of the powder is observed. |
| Very hygroscopic | ≥ 15% | The substance may become deliquescent (dissolves in absorbed water). |
Table 2: Representative Data from a Forced Degradation Study
This table illustrates the type of data that would be generated from a forced degradation study. The values are hypothetical and serve as an example.
| Stress Condition | Duration | Assay of Potassium 2-Methylpropanoate (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl (aq) | 24 hours | 92.5 | 2-Methylpropanoic acid |
| 0.1 M NaOH (aq) | 24 hours | 95.8 | 2-Methylpropanoic acid |
| 3% H₂O₂ (aq) | 24 hours | 98.1 | Minor unidentified peaks |
| Heat (80°C) | 48 hours | 97.5 | Minor unidentified peaks |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | No significant degradation |
Experimental Protocols
Protocol 1: Determination of Hygroscopicity
This protocol outlines a general procedure for assessing the hygroscopicity of potassium 2-methylpropanoate.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 gram of potassium 2-methylpropanoate into a pre-weighed, shallow container.
-
Environmental Chamber: Place the sample in a controlled humidity chamber set to 80% relative humidity (RH) and 25°C. Saturated salt solutions (e.g., ammonium (B1175870) chloride) in a desiccator can be used to achieve the desired RH.
-
Exposure: Expose the sample to these conditions for 24 hours.
-
Weight Measurement: After 24 hours, remove the sample and immediately re-weigh it.
-
Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Classification: Classify the hygroscopicity based on the criteria in Table 1.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of potassium 2-methylpropanoate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of potassium 2-methylpropanoate in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours for solutions; 24 and 48 hours for solid samples). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3 for a representative method).
-
Evaluation: Determine the percentage degradation of potassium 2-methylpropanoate and monitor for the formation of any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of potassium 2-methylpropanoate and its potential degradation products. Method development and validation are essential for specific applications.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in an isocratic or gradient elution. A starting point could be 95:5 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing the stability of potassium 2-methylpropanoate.
Caption: Logical relationship between hygroscopicity and stability.
troubleshooting potassium isobutyrate synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potassium isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium isobutyrate?
A1: The most prevalent and straightforward method is the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1][2][3] This is a simple acid-base reaction that yields potassium isobutyrate and water (and carbon dioxide if using potassium carbonate).[1][3]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored using spectroscopic techniques like FTIR. The disappearance of the broad O-H absorption band of the isobutyric acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) stretch indicate the formation of the potassium salt.
Q3: What are the expected physical properties of pure potassium isobutyrate?
A3: Potassium isobutyrate is typically a white crystalline solid.[4] It is soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.
Q4: What analytical techniques are recommended for purity assessment?
A4: The purity of potassium isobutyrate can be confirmed using several analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities like residual isobutyric acid, a derivatization step is usually required to convert the salt to a more volatile ester.[5][6][7][8]
-
FTIR Spectroscopy: Can confirm the absence of starting isobutyric acid.[9][10]
Troubleshooting Guide
Issue 1: The final product is wet, oily, or a sticky solid instead of a crystalline powder.
| Possible Cause | Troubleshooting Step | Explanation |
| Residual Water | Dry the product under vacuum at an elevated temperature. | Water is a byproduct of the neutralization reaction.[2] Potassium isobutyrate is also hygroscopic and can absorb atmospheric moisture. |
| Excess Isobutyric Acid | Wash the product with a non-polar solvent in which potassium isobutyrate is insoluble (e.g., diethyl ether). | Unreacted isobutyric acid can remain, which is a liquid at room temperature.[11] |
| Residual Solvent | Ensure complete removal of any reaction or purification solvents by drying under vacuum. | Solvents used during the synthesis or workup may be trapped in the final product. |
Issue 2: The yield is lower than expected.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. Monitor the reaction until completion (e.g., by checking the pH to ensure it is neutral or slightly basic). | An insufficient amount of base will result in unreacted carboxylic acid.[12] |
| Product Loss During Workup | Minimize the number of transfer steps. Ensure the product is fully precipitated before filtration. | Potassium isobutyrate is water-soluble, so excessive washing with protic solvents should be avoided.[4] |
| Side Reactions | Maintain appropriate reaction temperature. Ensure the absence of contaminants that could lead to side reactions like esterification. | High temperatures or the presence of alcohols could potentially lead to unwanted byproducts. |
Issue 3: The product's pH in aqueous solution is too acidic or too basic.
| Possible Cause | Troubleshooting Step | Explanation |
| Excess Isobutyric Acid | Recrystallize the product or wash with a suitable non-polar solvent. | Residual isobutyric acid will lead to an acidic pH.[12] |
| Excess Potassium Base | Carefully neutralize the reaction mixture to a pH of ~7-8 before product isolation. | Unreacted KOH or K₂CO₃ will result in a highly basic product solution.[13] |
Experimental Protocols
Protocol 1: Synthesis of Potassium Isobutyrate via Neutralization with KOH
This protocol details the synthesis of potassium isobutyrate from isobutyric acid and potassium hydroxide.
Materials:
-
Isobutyric acid (C₄H₈O₂)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (B145695) (optional, for recrystallization)
Procedure:
-
Dissolve KOH: In a flask, dissolve one molar equivalent of potassium hydroxide in a minimal amount of deionized water with stirring. Caution: This process is exothermic.
-
Add Isobutyric Acid: Slowly add one molar equivalent of isobutyric acid to the KOH solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Monitor pH: After the addition is complete, check the pH of the solution. It should be neutral to slightly basic (pH 7-8). If it is still acidic, add a small amount of KOH solution dropwise until the desired pH is reached.
-
Remove Water: Remove the water from the solution using a rotary evaporator to obtain the crude potassium isobutyrate.
-
Purification (Optional): The crude product can be purified by recrystallization from a solvent like hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Collect the crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent and water.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of potassium isobutyrate.
| Parameter | KOH Method | K₂CO₃ Method |
| Stoichiometry (Acid:Base) | 1:1 | 2:1 |
| Byproducts | Water | Water, Carbon Dioxide |
| Typical Solvent | Water, Methanol, or Ethanol | Water or solvent-free |
| Reaction Temperature | Room temperature to 60°C | 60-120°C |
| Notes | A straightforward and rapid neutralization. | Effervescence occurs as CO₂ is released. Often used in industrial settings.[1] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during potassium isobutyrate synthesis.
Caption: Troubleshooting workflow for potassium isobutyrate synthesis.
Reaction Pathway and Potential Side Reactions
This diagram shows the main reaction for potassium isobutyrate synthesis and highlights potential impurities.
Caption: Reaction pathway for potassium isobutyrate synthesis.
References
- 1. Potassium Isobutyrate|Research Compound [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. calpaclab.com [calpaclab.com]
- 5. Isobutyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. shimadzu.com [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ISOBUTYRIC ACID POTASSIUM SALT(19455-20-0) IR Spectrum [chemicalbook.com]
- 11. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US6410783B1 - Method of producing carboxylic acid salts - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Potassium 2-Methylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for potassium 2-methylpropanoate?
A1: Potassium 2-methylpropanoate (isobutyrate) degradation occurs under both anaerobic and aerobic conditions, primarily through microbial activity.
-
Anaerobic Degradation: A key pathway involves the isomerization of isobutyrate to butyrate (B1204436). This process is catalyzed by isobutyryl-CoA mutase, a coenzyme B12-dependent enzyme[1]. The resulting butyrate is then further degraded to acetate (B1210297) and methane (B114726) by a consortium of bacteria[1]. Another anaerobic pathway involves the activation of isobutyrate to isobutyryl-CoA, which is then oxidized via methylmalonate semialdehyde to propionyl-CoA and subsequently to acetyl-CoA[2].
-
Aerobic Degradation: In aerobic microorganisms like Pseudomonas putida, isobutyrate is channeled into the valine degradation pathway. It is first converted to isobutyryl-CoA, which then undergoes a series of enzymatic reactions[1][3]. A common intermediate in this pathway is 3-hydroxyisobutyrate[1].
Q2: Are there any known abiotic degradation pathways for potassium 2-methylpropanoate under typical experimental conditions?
A2: While microbial degradation is the primary focus, abiotic factors can influence the stability of potassium 2-methylpropanoate. Factors such as pH and temperature can affect the rate of degradation[4]. For instance, a decrease in pH was observed during the biofiltration of isobutanal, an aldehyde that can be oxidized to isobutyric acid. While not a direct abiotic degradation pathway of the salt itself, the pH of the medium is a critical parameter to monitor and control during experiments.
Q3: What are the expected end products of potassium 2-methylpropanoate degradation?
A3: The end products depend on the degradation pathway and the microorganisms involved.
-
In anaerobic methanogenic conditions , the final products are typically methane (CH₄) and carbon dioxide (CO₂)[2].
-
Under sulfate-reducing anaerobic conditions , isobutyrate can be completely oxidized to CO₂[2].
-
In aerobic degradation , the carbon from isobutyrate is typically incorporated into the microbial biomass or released as CO₂ through central metabolic pathways like the TCA cycle.
Q4: Which microorganisms are known to degrade isobutyrate?
A4: Several microorganisms have been identified to degrade isobutyrate:
-
Pseudomonas sp. , such as Pseudomonas putida, can aerobically degrade isobutyrate[1][5].
-
Anaerobic bacteria like Syntrophomonas wolfei in co-culture with methanogens such as Methanospirillum hungatei are involved in the anaerobic degradation of isobutyrate via its isomerization to butyrate[1].
-
Sulfate-reducing bacteria like Desulfococcus multivorans can also anaerobically oxidize isobutyrate[2].
Troubleshooting Guides
Issue 1: Slow or No Degradation of Potassium 2-Methylpropanoate
Q: My culture is not degrading potassium 2-methylpropanoate, or the degradation rate is very slow. What could be the problem?
A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Microbial Culture Issues:
-
Incorrect Microorganism: Ensure you are using a microbial strain or consortium known to degrade isobutyrate. Not all microorganisms possess the necessary enzymatic machinery[5].
-
Culture Acclimation: The microbial culture may require an acclimation period to the substrate. It's often beneficial to pre-grow the culture in the presence of low concentrations of isobutyrate[1].
-
Slow Growth: Some isobutyrate-degrading organisms are slow growers. Ensure you are incubating for a sufficient period[1][6].
-
-
Experimental Conditions:
-
Oxygen Availability: Strictly control the aerobic or anaerobic conditions. The degradation pathways are distinct, and the presence of oxygen will inhibit anaerobic processes, while its absence will halt aerobic degradation[7][8].
-
pH of the Medium: The pH can significantly impact microbial growth and enzyme activity. Optimal pH for many isobutyrate degraders is around neutral (pH 7.0-7.4)[2][6]. A drop in pH during the experiment can inhibit degradation.
-
Nutrient Limitation: Ensure the growth medium contains all essential nutrients, vitamins, and trace elements required by the specific microorganisms[6].
-
Inhibitory Compounds: The presence of high concentrations of formate (B1220265) or hydrogen can inhibit anaerobic isobutyrate degradation[9].
-
-
Substrate/Product Inhibition:
-
High Substrate Concentration: High concentrations of isobutyrate can be inhibitory to some microorganisms. Start with a lower concentration to determine the optimal range for your specific culture[10][11].
-
Product Accumulation: The accumulation of degradation intermediates or end products might be inhibitory.
-
Issue 2: Inconsistent or Irreproducible Results in Degradation Assays
Q: I am observing significant variability between my replicate experiments. How can I improve the reproducibility of my results?
A: Inconsistent results often stem from a lack of control over experimental parameters. Here are some key areas to focus on:
-
Inoculum Preparation: Standardize the preparation of your microbial inoculum. This includes using the same growth phase and cell density for each experiment.
-
Medium Preparation: Ensure the growth medium is prepared consistently, with precise measurements of all components. The pH should be checked and adjusted before each experiment.
-
Analytical Measurements: Calibrate your analytical instruments, such as HPLC, before each run. Use an internal standard to account for variations in sample preparation and injection volume[12][13][14][15][16].
-
Temperature Control: Maintain a constant and uniform temperature throughout the incubation period[13].
-
Anaerobic Technique: If conducting anaerobic experiments, ensure your technique for creating and maintaining an anoxic environment is robust. This includes using appropriate gassing techniques and sealing vessels properly[2].
Issue 3: Difficulty in Analyzing Degradation Products by HPLC
Q: I am having trouble with the HPLC analysis of potassium 2-methylpropanoate and its degradation products. What are some common issues and solutions?
A: HPLC analysis can be challenging. Here are some common problems and their solutions:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: This can be due to interactions between the analyte and active sites on the column, or issues with the mobile phase pH.
-
Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Using a guard column can also help protect the analytical column from contaminants that can cause peak tailing[15].
-
-
Shifting Retention Times:
-
Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to drift.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for leaks and ensure a consistent flow rate[12][13][14].
-
-
Ghost Peaks:
-
Cause: These can arise from contaminants in the sample, mobile phase, or from carryover from previous injections.
-
Solution: Run a blank gradient to identify the source of contamination. Ensure proper cleaning of the injector and sample vials.
-
-
No Peaks or Very Small Peaks:
-
Cause: This could be due to a problem with the detector, a leak in the system, or incorrect injection.
-
Solution: Check the detector lamp and settings. Inspect the system for any leaks. Verify your injection procedure and sample concentration.
-
Quantitative Data Summary
| Parameter | Value | Organism/System | Conditions | Reference |
| Growth Rate on Isobutyrate | 0.15 - 0.24 h⁻¹ | Pseudomonas sp. strain VLB120 | Aerobic, M9* medium | [1] |
| Isobutyric Acid Production | up to 26.8 ± 1.5 mM | Engineered Pseudomonas sp. strain VLB120 | Aerobic, fed-batch | [1][3] |
| Isobutanol Production from Glucose | 60 mg/g glucose | Engineered Pseudomonas putida | Micro-aerobic | [17] |
| Isobutanol Yield (Yp/s) | 4.79 mg/g | Saccharomyces cerevisiae | Aerobic fermentation | [18][19] |
| Biomass Yield (Yx/s) | 0.1 g/g | Saccharomyces cerevisiae | Aerobic fermentation | [18][19] |
| Maximum Specific Growth Rate (µmax) | 0.74 h⁻¹ | Saccharomyces cerevisiae | Aerobic fermentation | [18][19] |
| Substrate Saturation Constant (Ks) | 57 g/L | Saccharomyces cerevisiae | Aerobic fermentation | [18][19] |
| Permethrin Degradation (qmax) | 0.0454 h⁻¹ | Acinetobacter baumannii ZH-14 | Aerobic | [10][11] |
| Permethrin Degradation (Ks) | 4.7912 mg/L | Acinetobacter baumannii ZH-14 | Aerobic | [10][11] |
| Permethrin Degradation (Ki) | 367.2165 mg/L | Acinetobacter baumannii ZH-14 | Aerobic | [10][11] |
Experimental Protocols
Protocol 1: Aerobic Degradation of Potassium 2-Methylpropanoate
-
Microorganism and Culture Medium:
-
Use a known isobutyrate-degrading aerobic bacterium, such as Pseudomonas putida.
-
Prepare a suitable mineral salts medium (e.g., M9 medium) containing all necessary trace elements.
-
-
Inoculum Preparation:
-
Grow a pre-culture of the microorganism in a nutrient-rich medium (e.g., LB broth) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with sterile phosphate (B84403) buffer to remove any residual medium components.
-
Resuspend the cells in the mineral salts medium to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
-
Experimental Setup:
-
In sterile flasks, add the mineral salts medium and the desired concentration of potassium 2-methylpropanoate as the sole carbon source.
-
Inoculate the flasks with the prepared cell suspension.
-
Include a non-inoculated control flask to check for abiotic degradation.
-
Incubate the flasks at the optimal growth temperature for the microorganism (e.g., 30°C) with vigorous shaking to ensure adequate aeration.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from the flasks under sterile conditions.
-
Monitor cell growth by measuring the optical density at 600 nm.
-
Analyze the concentration of potassium 2-methylpropanoate and its degradation products (e.g., 3-hydroxyisobutyrate) using HPLC.
-
Protocol 2: Anaerobic Degradation of Potassium 2-Methylpropanoate
-
Microorganism and Culture Medium:
-
Use an anaerobic consortium or a defined co-culture known to degrade isobutyrate (e.g., Syntrophomonas wolfei and Methanospirillum hungatei).
-
Prepare a carbonate-buffered and sulfide-reduced anaerobic medium. The pH should be adjusted to 7.2-7.4[2].
-
-
Inoculum Preparation:
-
Grow the anaerobic culture in a suitable medium with a known substrate until a sufficient cell density is reached.
-
Transfer an aliquot of the active culture to the fresh anaerobic medium.
-
-
Experimental Setup:
-
In an anaerobic chamber or using anaerobic techniques (e.g., Hungate technique), dispense the anaerobic medium into sterile serum bottles.
-
Add the desired concentration of potassium 2-methylpropanoate from a sterile, anoxic stock solution.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Inoculate the bottles with the anaerobic culture.
-
Include a non-inoculated control.
-
Incubate the bottles in the dark at the optimal temperature (e.g., 37°C) without shaking.
-
-
Sampling and Analysis:
-
At regular intervals, withdraw liquid samples using a sterile syringe flushed with an anaerobic gas mixture.
-
Analyze the concentration of isobutyrate and other volatile fatty acids (e.g., butyrate, acetate) by HPLC.
-
Analyze the headspace gas for methane production using gas chromatography (GC).
-
Visualizations
Caption: Aerobic degradation pathway of potassium 2-methylpropanoate.
Caption: Anaerobic degradation pathway via isomerization.
References
- 1. Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of isobutyric acid and other secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Reaching unreachables: Obstacles and successes of microbial cultivation and their reasons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on anaerobic and aerobic degradation of different non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Perturbation of syntrophic isobutyrate and butyrate degradation with formate and hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 [frontiersin.org]
- 11. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. Micro‐aerobic production of isobutanol with engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial Growth Kinetics in Isobutanol Production by Saccharomyces Cerevisiae | Chemical Engineering Transactions [cetjournal.it]
- 19. aidic.it [aidic.it]
Technical Support Center: Purification of Crude Potassium Isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude potassium isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude potassium isobutyrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete initial reaction. - Using an excessive amount of solvent for recrystallization. - Premature crystallization during hot filtration. - Loss of product during transfers. | - Ensure the initial neutralization reaction goes to completion by checking the pH. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Carefully rinse all glassware with a small amount of the recrystallization solvent to recover all the product. |
| Product Fails to Crystallize | - Supersaturation has not been achieved. - The concentration of the solution is too low (too much solvent used). - Cooling is too rapid. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure potassium isobutyrate. - If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the impurities or the product is lower than the temperature of the solution. - The solution is too concentrated. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. |
| Purified Product is Still Impure | - Inefficient removal of impurities during recrystallization. - Co-precipitation of impurities with the product. - Incomplete drying, leaving residual solvent. | - Ensure slow cooling to allow for selective crystallization. - A second recrystallization step may be necessary. - Consider an alternative purification method, such as liquid-liquid extraction, to remove specific impurities prior to recrystallization. - Dry the purified crystals thoroughly under vacuum. |
| Discolored Product | - Presence of colored impurities from starting materials or side reactions. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude potassium isobutyrate?
A1: The most common impurities are typically unreacted starting materials, including isobutyric acid and the potassium base (e.g., potassium hydroxide (B78521) or potassium carbonate), as well as water, which is a byproduct of the neutralization reaction.
Q2: How do I choose a suitable solvent for the recrystallization of potassium isobutyrate?
A2: An ideal solvent for recrystallization should dissolve potassium isobutyrate well at elevated temperatures but poorly at low temperatures. Due to its ionic nature, polar solvents are generally good candidates. A mixture of a good solvent (like water or ethanol) and a poor solvent (like isopropanol (B130326) or acetone) can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: Can I use a single-solvent recrystallization for potassium isobutyrate?
A3: Yes, if a single solvent is found that meets the criteria of high solubility when hot and low solubility when cold, it can be used. Water or a short-chain alcohol might be suitable. However, a two-solvent system often provides better control over the crystallization process and can lead to higher purity.
Q4: My recrystallization is not working. What are the key troubleshooting steps?
A4: First, ensure you have a saturated solution by using the minimum amount of hot solvent. If crystals do not form upon cooling, try inducing crystallization by scratching the inner surface of the flask or adding a seed crystal. If an oil forms, try re-heating, adding more solvent, and cooling slowly. Refer to the troubleshooting guide above for more detailed solutions.
Q5: Are there alternative purification methods to recrystallization?
A5: Yes. Liquid-liquid extraction can be an effective method to remove unreacted isobutyric acid. The crude potassium isobutyrate can be dissolved in water, and the solution can be washed with a water-immiscible organic solvent (e.g., diethyl ether) to extract the less polar isobutyric acid. The aqueous layer containing the purified potassium isobutyrate can then be concentrated to induce crystallization.
Experimental Protocols
Purification by Recrystallization (Two-Solvent System)
This protocol describes a general method for the purification of crude potassium isobutyrate using a two-solvent system. The optimal solvent system and ratios should be determined by preliminary small-scale trials. For this example, we will use an ethanol/isopropanol system.
Methodology:
-
Dissolution: In a fume hood, place the crude potassium isobutyrate in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization. Quickly filter the hot solution to remove the insoluble materials.
-
Addition of Anti-Solvent: To the hot, clear filtrate, add the "poor" solvent (e.g., isopropanol) dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Gently reheat the solution until it becomes clear again. If it does not become clear, add a few drops of the "good" solvent until clarity is achieved.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Illustrative Solubility Data
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Suitability as Recrystallization Solvent |
| Water | ~ 50 | > 100 | Potentially suitable, but high solubility at room temperature may lead to lower yields. |
| Ethanol | ~ 5 | ~ 40 | Good candidate for a single-solvent or as the "good" solvent in a two-solvent system. |
| Isopropanol | < 1 | ~ 5 | Good candidate as an "anti-solvent" in a two-solvent system. |
| Acetone | < 0.5 | ~ 2 | Good candidate as an "anti-solvent". |
| Diethyl Ether | Insoluble | Insoluble | Not suitable for recrystallization, but can be used for washing to remove organic impurities. |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of crude potassium isobutyrate by two-solvent recrystallization.
Logical Relationship of Troubleshooting Steps
Technical Support Center: Synthesis of Potassium 2-Methylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium 2-methylpropanoate?
The most direct and common method is the neutralization reaction of isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1] This acid-base reaction is straightforward and results in the formation of the potassium salt and water (or water and carbon dioxide when using potassium carbonate).[1]
Q2: What is the chemical equation for the synthesis using potassium hydroxide?
The reaction between isobutyric acid and potassium hydroxide is a simple neutralization that produces potassium 2-methylpropanoate and water.[1] The balanced chemical equation is: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]
Q3: What are the primary uses of potassium 2-methylpropanoate?
In chemical synthesis, it can be used as a reagent or a catalyst.[1][2] For instance, it acts as an organic base catalyst in the preparation of other chemical compounds.[1] Industrially, it is noted for its effectiveness as a solubility promoter.[1] In life sciences, it serves as a source of the isobutyrate anion for research.[1]
Q4: What are the key physical and chemical properties of potassium 2-methylpropanoate?
Key properties are summarized in the table below. The compound typically appears as a white to almost white powder or crystal.[3]
Q5: What are the critical safety precautions to consider during the synthesis?
Both isobutyric acid and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Potassium hydroxide is hygroscopic and can absorb moisture from the air, which may affect the reaction.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of potassium 2-methylpropanoate.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Impure Reactants: Impurities in isobutyric acid or potassium hydroxide can lead to side reactions.[6] 3. Incorrect Stoichiometry: An improper molar ratio of acid to base will result in unreacted starting material.[5] 4. Presence of Excess Water: While water is a product, excess water from reagents can affect reaction equilibrium, especially during scale-up.[6] | 1. Optimize Reaction Conditions: Ensure adequate stirring and consider gentle heating to drive the reaction to completion. Monitor the pH to ensure it is neutral or slightly basic. 2. Use High-Purity Reagents: Use reagents of a known high purity. Consider purifying starting materials if necessary. 3. Verify Stoichiometry: Accurately weigh reactants and ensure the correct molar ratios are used. A slight excess of the acid can be used and removed during workup. 4. Use Anhydrous Conditions: Use dried potassium hydroxide or account for its water content.[4] |
| Product Impurities | 1. Unreacted Starting Materials: Incomplete reaction leaving residual isobutyric acid or potassium hydroxide.[5] 2. Side Products: Although the reaction is generally clean, side reactions can occur, especially at higher temperatures. 3. Contamination from Equipment: Impurities from glassware or reaction vessels. | 1. Improve Work-up and Purification: Recrystallization from a suitable solvent system is a common method to purify the final product. Ensure the reaction goes to completion by monitoring with techniques like titration. 2. Control Reaction Temperature: Avoid excessive heating which might promote side reactions. 3. Ensure Clean Equipment: Use clean and dry glassware for the reaction and work-up. |
| Product is a sticky solid or oil instead of a crystalline powder | 1. Presence of Water: The product may be hygroscopic and absorb moisture from the air, leading to a less crystalline form. 2. Residual Solvent: Incomplete removal of the reaction solvent or recrystallization solvent. 3. Impurities: The presence of impurities can disrupt the crystal lattice formation. | 1. Thorough Drying: Dry the product under vacuum at a slightly elevated temperature to remove all traces of water and solvent. Store the final product in a desiccator. 2. Optimize Purification: Ensure the recrystallization process is effective in removing impurities that may inhibit crystallization. |
| Difficulty in Scaling Up the Reaction | 1. Poor Mixing: In larger volumes, inefficient stirring can lead to localized areas of high or low reactant concentration, affecting the reaction rate and yield.[7] 2. Heat Transfer Issues: The neutralization reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to temperature gradients and potential side reactions. 3. Reagent Addition Rate: The rate of addition of one reactant to another can impact the local concentration and temperature. | 1. Use Appropriate Equipment: Employ mechanical stirrers for larger reaction volumes to ensure efficient mixing. 2. Control Temperature: Use a reaction vessel with a cooling jacket or an ice bath to manage the heat generated. Monitor the internal temperature throughout the addition process. 3. Controlled Addition: Add the potassium hydroxide solution slowly to the isobutyric acid solution to maintain better control over the reaction temperature. |
Experimental Protocols
Laboratory-Scale Synthesis of Potassium 2-Methylpropanoate
This protocol describes the synthesis of potassium 2-methylpropanoate from isobutyric acid and potassium hydroxide.
Materials:
-
Isobutyric acid (C₄H₈O₂)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Potassium Hydroxide Solution: In a beaker, dissolve a stoichiometric amount of potassium hydroxide in a minimal amount of deionized water. Allow the solution to cool to room temperature. Caution: The dissolution of KOH is highly exothermic.
-
Reaction Setup: Place a magnetic stir bar in a round-bottom flask and add a measured amount of isobutyric acid.
-
Neutralization: Slowly add the potassium hydroxide solution from the dropping funnel to the stirred isobutyric acid. Monitor the temperature and pH of the reaction mixture. The pH should be close to 7 at the end of the addition.
-
Solvent Removal: Once the reaction is complete, remove the water using a rotary evaporator to obtain the crude potassium 2-methylpropanoate.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified potassium 2-methylpropanoate in a vacuum oven or desiccator to a constant weight.
Data Presentation
Table 1: Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | IUPAC Name | CAS Number |
| Isobutyric Acid | 88.11 | 2-Methylpropanoic acid | 79-31-2 |
| Potassium Hydroxide | 56.11 | Potassium hydroxide | 1310-58-3 |
| Potassium 2-Methylpropanoate | 126.20 | Potassium 2-methylpropanoate | 19455-20-0 |
Table 2: Typical Reaction Parameters and Product Specifications
| Parameter | Value |
| Reaction Conditions | |
| Reactant Molar Ratio (Acid:Base) | 1:1 |
| Solvent | Water (or other suitable solvent) |
| Temperature | Room Temperature (can be gently heated) |
| Product Specifications | |
| Appearance | White to off-white crystalline powder[3] |
| Purity | ≥98%[3] |
| Molecular Formula | C₄H₇KO₂ |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of potassium 2-methylpropanoate.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield or impure product issues.
References
- 1. Potassium Isobutyrate|Research Compound [benchchem.com]
- 2. Potassium Isobutyrate [myskinrecipes.com]
- 3. Potassium Isobutyrate | CymitQuimica [cymitquimica.com]
- 4. Sciencemadness Discussion Board - Problems with potassium synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
preventing hygroscopic issues with potassium isobutyrate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting issues related to the hygroscopic nature of potassium isobutyrate powder.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for potassium isobutyrate powder?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. Potassium isobutyrate is a hygroscopic solid.[1][2] This property can lead to various issues in experimental and manufacturing settings, including:
-
Physical Changes: Caking, clumping, and changes in particle size, which can affect powder flowability and handling.[3]
-
Chemical Degradation: The presence of moisture can potentially lead to chemical degradation of the compound.
-
Inaccurate Measurements: Absorption of water will lead to inaccurate weighing of the powder, affecting the concentration of solutions and the stoichiometry of reactions.
-
Compromised Product Quality: In pharmaceutical formulations, changes in the physical and chemical properties of an ingredient can impact the quality, stability, and efficacy of the final product.[4][5]
Q2: How can I determine the extent of moisture uptake in my potassium isobutyrate sample?
A2: The most accurate method to determine the water content in a powder sample is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.[1][3][4][6][7] For a detailed understanding of how the material behaves at different humidity levels, Dynamic Vapor Sorption (DVS) analysis is recommended. DVS measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature, providing a moisture sorption isotherm.[8][9][10]
Q3: What is the Critical Relative Humidity (CRH) of potassium isobutyrate?
Q4: What are the signs that my potassium isobutyrate powder has absorbed too much moisture?
A4: Visual signs of excessive moisture absorption include:
-
Caking and Clumping: The powder will no longer be free-flowing and will form lumps or a solid mass.
-
Wet or Pasty Appearance: In extreme cases, the powder may appear damp or even dissolve into a liquid, a phenomenon known as deliquescence.[4]
-
Difficulty in Handling: The powder will be difficult to scoop, weigh, and transfer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has formed hard clumps (caking). | Exposure to ambient air with humidity above the powder's Critical Relative Humidity (CRH). | 1. If the powder is only for non-critical applications, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glovebox or desiccator).2. For sensitive experiments, it is recommended to use a fresh, unopened container of potassium isobutyrate.3. To prevent recurrence, store the powder in a tightly sealed container with a desiccant and handle it only in a controlled low-humidity environment. |
| Inconsistent weighing results. | The powder is actively absorbing moisture from the air during the weighing process. | 1. Weigh the powder in a controlled environment with low relative humidity, such as a nitrogen-purged glovebox.2. If a controlled environment is not available, work quickly and use a weighing vessel with a lid to minimize exposure time.3. Consider pre-conditioning the powder in a desiccator before weighing. |
| Poor powder flowability during processing. | Increased interparticle cohesion due to moisture absorption.[3][5] | 1. Ensure that all processing steps are carried out in a humidity-controlled environment.2. Use pre-dried equipment.3. Store the powder under appropriate conditions (see Storage Recommendations below). |
| Suspected chemical degradation of the powder. | The presence of water may facilitate hydrolysis or other degradation pathways. | 1. Analyze the powder using appropriate analytical techniques (e.g., HPLC, FT-IR) to identify any degradation products.2. If degradation is confirmed, discard the affected batch.3. Strictly follow recommended storage and handling procedures to prevent future moisture exposure. |
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
This protocol provides a general guideline for determining the water content in potassium isobutyrate powder.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727)
-
Airtight sample vials
-
Analytical balance
-
Spatula
-
Syringe and needle
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate). This will determine the titer of the reagent (mg of water per mL of reagent).
-
Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh approximately 100-200 mg of potassium isobutyrate powder into a dry, tared sample vial.
-
Titration:
-
Inject a known volume of anhydrous methanol into the titration vessel and titrate to a stable endpoint to account for any residual water in the solvent.
-
Quickly add the weighed potassium isobutyrate sample to the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Record the volume of titrant used.
-
-
Calculation: The water content in the sample is calculated using the following formula:
Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
Protocol 2: Handling Potassium Isobutyrate in a Glovebox
This protocol outlines the standard operating procedure for handling hygroscopic potassium isobutyrate powder in an inert atmosphere glovebox to prevent moisture exposure.
Materials:
-
Inert atmosphere glovebox (e.g., nitrogen or argon filled) with an antechamber
-
Potassium isobutyrate powder in a sealed container
-
Spatula, weighing paper, and other necessary lab equipment
-
Airtight containers for storing weighed samples
-
Analytical balance (if inside the glovebox)
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a low-humidity and low-oxygen atmosphere (typically <1 ppm H₂O and O₂).
-
Introducing Materials:
-
Place the sealed container of potassium isobutyrate and all necessary equipment (spatula, weighing paper, etc.) into the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert gas of the glovebox. This cycle should be repeated at least three times to remove atmospheric moisture and air.[12] For porous materials, a longer degassing period under vacuum may be necessary.[5]
-
-
Handling Inside the Glovebox:
-
Transfer the materials from the antechamber into the main glovebox chamber.
-
Allow the container of potassium isobutyrate to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Perform all manipulations, such as weighing and transferring the powder, inside the glovebox.
-
If weighing inside the glovebox, ensure the balance is properly calibrated and stable in the inert atmosphere.
-
Immediately and securely seal the main container of potassium isobutyrate after use.
-
Place any weighed samples into pre-labeled, airtight containers.
-
-
Removing Materials:
-
Place the sealed containers with the weighed samples and any other equipment back into the antechamber.
-
Close the inner antechamber door.
-
You can then either bring the antechamber to atmospheric pressure with the inert gas to remove the items or follow the specific shutdown procedure for your glovebox.
-
Data Presentation
Table 1: Comparison of Hygroscopicity of Potassium Carboxylates (Qualitative)
| Compound | Hygroscopicity | Deliquescent |
| Potassium Isobutyrate (Expected) | Highly Hygroscopic | Likely |
| Potassium Acetate (B1210297) | Highly Hygroscopic | Yes[4] |
| Potassium Propionate (B1217596) | Hygroscopic | Prone to caking[1][3] |
Note: This table provides an expected hygroscopicity for potassium isobutyrate based on structurally similar compounds due to the lack of specific experimental data in the searched literature.
Visualizations
References
- 1. CAS 327-62-8: Potassium propionate | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wbcil.com [wbcil.com]
- 4. wbcil.com [wbcil.com]
- 5. Potassium acetate - Wikipedia [en.wikipedia.org]
- 6. Potassium Acetate Anhydrous | www.linfer.cz [linfer.cz]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium Acetate | 127-08-2 [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Potassium 2-methylpropanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium 2-methylpropanoate (B1197409) reactions. The information focuses on identifying and mitigating the formation of byproducts during the synthesis of potassium 2-methylpropanoate, primarily through the neutralization of 2-methylpropanoic acid (isobutyric acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium 2-methylpropanoate?
The most direct and widely used method for preparing potassium 2-methylpropanoate is the neutralization reaction of 2-methylpropanoic acid (isobutyric acid) with a potassium base.[1] Common bases for this acid-base reaction include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3). The reaction yields the potassium salt and water (or water and carbon dioxide if using carbonate).[1]
Q2: What are the potential sources of byproducts in this reaction?
Byproducts can originate from several sources:
-
Impurities in the starting materials: The purity of the 2-methylpropanoic acid and the potassium base is crucial. Impurities in the acid, such as other carboxylic acids, can lead to the formation of their corresponding potassium salts.
-
Side reactions: Under certain conditions, side reactions such as esterification (if an alcohol is present as a solvent or impurity) or oxidation of the starting material can occur.[2][3]
-
Incomplete reaction: Unreacted 2-methylpropanoic acid is a common impurity if the reaction does not go to completion.
-
Degradation of the product: Although generally stable, prolonged exposure to harsh conditions (e.g., high heat) could potentially lead to degradation of the potassium 2-methylpropanoate.
Q3: How can I minimize byproduct formation?
To minimize the formation of byproducts, consider the following:
-
Use high-purity starting materials: Ensure the 2-methylpropanoic acid and potassium base are of a high grade with minimal impurities.
-
Control reaction conditions: Maintain the recommended temperature and reaction time. Use an appropriate solvent that does not participate in side reactions.
-
Ensure complete reaction: Use a slight excess of the potassium base or monitor the reaction progress (e.g., by pH measurement) to ensure all the 2-methylpropanoic acid has reacted.
-
Proper work-up and purification: After the reaction, proper washing and drying of the product can remove unreacted starting materials and some water-soluble byproducts. Recrystallization can be an effective purification step.
Q4: What analytical techniques are suitable for identifying byproducts?
Several analytical methods can be employed to identify and quantify byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups of potential byproducts.
-
Titration: Potentiometric titration can be used to determine the purity of the final product.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of potassium 2-methylpropanoate | Incomplete reaction. | Ensure stoichiometric amounts of reactants or a slight excess of the base. Monitor reaction completion via pH. |
| Loss of product during work-up. | Optimize the purification process, for example, by minimizing the number of transfer steps or using an appropriate solvent for washing. | |
| Presence of unreacted 2-methylpropanoic acid | Insufficient amount of potassium base. | Recalculate and ensure the correct stoichiometry. Consider using a slight excess of the base. |
| Inadequate reaction time or temperature. | Increase the reaction time or temperature according to established protocols. | |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Impurities in starting materials. | Analyze the starting materials for purity before the reaction. |
| Side reactions. | Review the reaction conditions (temperature, solvent, atmosphere) to minimize side reactions. | |
| Product is discolored | Presence of colored impurities from starting materials. | Use higher purity starting materials. Consider a purification step like recrystallization. |
| Degradation of the product or byproducts. | Avoid excessive heat or prolonged reaction times. |
Experimental Protocols
Synthesis of Potassium 2-methylpropanoate
This protocol describes a general method for the synthesis of potassium 2-methylpropanoate.
Materials:
-
2-Methylpropanoic acid (isobutyric acid)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (B145695) (optional, for recrystallization)
Procedure:
-
In a reaction flask, dissolve a known amount of potassium hydroxide in deionized water.
-
Slowly add a stoichiometric amount of 2-methylpropanoic acid to the potassium hydroxide solution while stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
After the addition is complete, continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.
-
Remove the water from the resulting solution by evaporation under reduced pressure to obtain the crude potassium 2-methylpropanoate.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Byproduct Analysis by HPLC
This protocol provides a general guideline for the analysis of potassium 2-methylpropanoate and potential byproducts using HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific byproducts being analyzed and should be optimized.
Procedure:
-
Standard Preparation: Prepare standard solutions of 2-methylpropanoic acid and potassium 2-methylpropanoate in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve a known amount of the synthesized potassium 2-methylpropanoate in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify and quantify the main product and any byproducts by comparing their retention times and peak areas to those of the standards.
Data Presentation
| Potential Byproduct | Source/Formation Condition | Recommended Analytical Method |
| Unreacted 2-methylpropanoic acid | Incomplete neutralization | HPLC, GC-MS, Titration |
| Other potassium carboxylates | Impurities in the starting 2-methylpropanoic acid | HPLC, GC-MS (after derivatization) |
| Esters (e.g., ethyl 2-methylpropanoate) | Presence of alcohols (e.g., ethanol as a solvent) and acidic conditions | GC-MS |
| Oxidation products (e.g., α-hydroxyisobutyric acid) | Presence of oxidizing agents or harsh reaction conditions | HPLC, GC-MS (after derivatization) |
Visualization
Caption: Workflow for the identification and mitigation of byproducts.
References
Technical Support Center: Optimizing Catalyst Selection for Potassium Isobutyrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for the synthesis of potassium isobutyrate. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of potassium isobutyrate, particularly when using phase-transfer catalysis to optimize the reaction between isobutyric acid and a potassium base.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q1: The reaction is very slow or incomplete, resulting in low yield. | 1. Poor mixing between phases: The organic isobutyric acid and the aqueous potassium base are not interacting effectively.[1] 2. Low reactivity of the base: Solid potassium carbonate or hydroxide (B78521) may have limited surface area for reaction.[2] 3. No catalyst or inefficient catalyst: The transfer of the hydroxide or isobutyrate ion across the phase boundary is the rate-limiting step. | 1. Increase agitation: Use moderate stirring (e.g., 300-500 rpm) to increase the interfacial area between the phases without causing a stable emulsion.[3] 2. Use a phase-transfer catalyst (PTC): Introduce a catalyst such as a quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium Bromide - TBAB) or a phosphonium (B103445) salt to shuttle reactants across the phase boundary.[1][4] 3. Elevate the temperature: Gently heating the reaction can increase the reaction rate, but monitor for potential side reactions or solvent loss. |
| Q2: A stable emulsion has formed, making product isolation difficult. | 1. High catalyst concentration: Excessive amounts of the phase-transfer catalyst can act as a surfactant.[3] 2. Intense agitation: High-speed stirring can shear the liquid phases into microscopic droplets, leading to a stable emulsion.[3] 3. Unfavorable solvent choice: Some organic solvents have partial miscibility with water, promoting emulsion formation.[3] | 1. Optimize catalyst concentration: Use the lowest effective concentration of the PTC, typically in the range of 1-5 mol%.[3] 2. Break the emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[3] 3. Filter through a filter aid: Pass the emulsion through a pad of Celite® or anhydrous sodium sulfate (B86663) to help coalesce the dispersed droplets.[3] 4. Modify the solvent: If possible, switch to a more nonpolar organic solvent like toluene (B28343) or hexane.[3] |
| Q3: The final product is impure and contaminated with starting material. | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient workup: The extraction and washing steps are not effectively removing unreacted isobutyric acid. | 1. Monitor the reaction: Use techniques like thin-layer chromatography (TLC) or monitor the pH of the aqueous phase to ensure the reaction has gone to completion. 2. Improve washing: During the workup, wash the organic phase with a dilute solution of a non-interfering base to remove any remaining acidic starting material, followed by a water wash. |
| Q4: The catalyst seems to be inactive or has decomposed. | 1. High temperatures: Some catalysts, particularly certain quaternary ammonium salts, can decompose at elevated temperatures (Hoffmann elimination). 2. Presence of strong nucleophiles/bases: This can lead to catalyst degradation over long reaction times. | 1. Select a more stable catalyst: If high temperatures are required, consider using more thermally stable catalysts like quaternary phosphonium salts.[1] 2. Control reaction temperature: Maintain the lowest effective temperature for the reaction. 3. Limit reaction time: Optimize the reaction to proceed as quickly as possible to minimize catalyst exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing potassium isobutyrate? The most direct method is a simple acid-base neutralization reaction between isobutyric acid and a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction yields potassium isobutyrate and water (or water and CO₂ if using carbonate).
Q2: Why would a catalyst be needed for a simple acid-base reaction? While the reaction can proceed without a catalyst, it often occurs at the interface of two immiscible phases (the organic acid and the aqueous base). This can be slow and inefficient. A phase-transfer catalyst (PTC) is used to facilitate the transfer of a reactant (like the hydroxide ion) from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving the yield.[1]
Q3: What types of phase-transfer catalysts are effective for this synthesis? Commonly used PTCs for carboxylate salt formation include:
-
Quaternary Ammonium Salts: Such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBA), or Aliquat® 336.[2][4]
-
Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts.
-
Crown Ethers: Catalysts like 18-crown-6 (B118740) are highly effective at complexing the potassium cation (K⁺), making the associated anion more "naked" and reactive in the organic phase.[4][5]
Q4: How does a phase-transfer catalyst work in this reaction? The mechanism involves the PTC shuttling ions between the aqueous and organic phases. For example, the quaternary ammonium cation (Q⁺) from the catalyst can pair with a hydroxide ion (OH⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺OH⁻). This ion pair moves into the organic phase, where the hydroxide ion can deprotonate the isobutyric acid. The resulting isobutyrate anion then pairs with the Q⁺ and can move back to the interface. This catalytic cycle continuously transfers the base into the organic phase where the reaction occurs.[5][6]
Q5: How can I optimize the choice and amount of catalyst? The optimal catalyst and its concentration depend on the specific reaction conditions (solvent, temperature, base). Start with a common catalyst like TBAB at a low concentration (e.g., 1-2 mol%). If the reaction is slow, you can incrementally increase the amount or try a different catalyst. The catalyst's structure, particularly the length of the alkyl chains, affects its solubility and efficiency.[5]
Data Presentation: Catalyst Performance Comparison
While specific data for potassium isobutyrate is limited, the following table summarizes representative data for the synthesis of other carboxylates using phase-transfer catalysis, which can be used as a starting point for catalyst selection.
| Catalyst | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethyl Azolylacetate | K₂CO₃ | N/A | 180 | 0.33 | 52 | [7] |
| TBAB (Tetrabutylammonium bromide) | 4-chloro-6-methylquinolin-2(1H)-one (Alkylation) | K₂CO₃ | Acetone | Reflux | 4 | 50-76 | |
| 18-crown-6 | 3-hydroxy-2-arylacrylonitrile | KOH | N/A | N/A | N/A | "Excellent" | [8] |
| Aliquat® 336 | Potassium Acetate (Alkylation) | K₂CO₃ | N/A | Microwave | < 2 min | ~95 | [9] |
Note: This table is illustrative and compiles data from different reaction types to show the effectiveness of various PTCs. Direct comparison requires standardized experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Potassium Isobutyrate using Phase-Transfer Catalysis
Objective: To synthesize potassium isobutyrate from isobutyric acid and potassium hydroxide using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst to optimize reaction rate and yield.
Materials:
-
Isobutyric acid
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyric acid (1.0 eq) in toluene (e.g., 2 mL per mmol of acid).
-
In a separate beaker, prepare an aqueous solution of potassium hydroxide (1.1 eq) in deionized water.
-
Add the aqueous KOH solution to the flask containing the isobutyric acid solution.
-
Add Tetrabutylammonium bromide (TBAB, 0.02 eq) to the biphasic mixture.
-
Begin stirring the mixture at a moderate speed (e.g., 400 rpm) at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by periodically taking a small sample of the aqueous layer and checking its pH. The reaction is complete when the pH is neutral or slightly basic and no longer changes.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If an emulsion has formed, add a portion of saturated brine solution and gently invert the funnel several times to break the emulsion.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the potassium isobutyrate product.
Visualizations
Experimental Workflow
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. iajpr.com [iajpr.com]
Technical Support Center: Managing pH Control with Potassium 2-Methylpropanoate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate) buffers.
Frequently Asked Questions (FAQs)
1. What is the effective pH range for a potassium 2-methylpropanoate buffer?
The effective buffering range of a potassium 2-methylpropanoate buffer is approximately pH 3.87 to 5.87 . This is based on the pKa of its conjugate acid, 2-methylpropanoic acid (isobutyric acid), which is approximately 4.87 at 25°C. A buffer is most effective within ±1 pH unit of its pKa.
2. When should I choose a potassium 2-methylpropanoate buffer for my experiment?
This buffer system is a suitable choice when you need to maintain a stable pH in the acidic range (pH 3.9 to 5.9). It can be particularly useful in studies involving:
-
Certain enzymatic reactions with optimal activity in acidic conditions.
-
Formulation studies of acidic drug compounds.
-
Cell culture applications where a specific acidic pH is required, though careful optimization is necessary.
3. How does temperature affect the pH of a potassium 2-methylpropanoate buffer?
The pH of buffers prepared from carboxylic acids, like 2-methylpropanoic acid, is generally less sensitive to temperature changes compared to amine-based buffers (e.g., Tris). However, for highly sensitive experiments, it is always best practice to calibrate your pH meter and adjust the final buffer pH at the experimental temperature.
4. Can I use a potassium 2-methylpropanoate buffer in cell culture?
Yes, but with caution. Short-chain fatty acids like isobutyrate can influence cell metabolism, growth, and even gene expression in some cell lines. It is crucial to perform preliminary studies to determine the optimal buffer concentration and to assess any potential effects on your specific cell type and experimental outcomes.
5. What are the signs of buffer degradation or contamination?
Visible signs of degradation or contamination include turbidity, discoloration, or the presence of particulate matter. A significant and unexpected shift in pH from the target value is also a strong indicator that the buffer should be discarded and a fresh solution prepared. To prevent microbial growth, especially for long-term storage, sterile filtration through a 0.22 µm filter and refrigeration is recommended.[1]
Troubleshooting Guides
Issue 1: Inaccurate or Unstable pH Readings
Symptoms:
-
The pH meter fails to stabilize on a reading.
-
The measured pH is significantly different from the calculated target pH.
-
The pH reading drifts over time.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Reagent Weighing or Dilution | Ensure precise weighing of 2-methylpropanoic acid and potassium hydroxide (B78521) or potassium 2-methylpropanoate. Use calibrated volumetric flasks and pipettes for all dilutions.[2] |
| Incorrect pH Meter Calibration | Calibrate the pH meter immediately before use with fresh, certified buffer standards that bracket your target pH. |
| Temperature Effects | Ensure the buffer solution and calibration standards are at the same temperature. For best accuracy, perform the final pH adjustment at the temperature at which the experiment will be conducted.[2] |
| Low Ionic Strength of the Sample | Solutions with very low ionic strength can cause unstable pH readings. If your experimental design allows, consider adding a neutral salt like KCl to increase the ionic strength without altering the pH.[2] |
| CO2 Absorption from the Atmosphere | Atmospheric CO2 can dissolve in the buffer, forming carbonic acid and causing a downward pH drift. Keep buffer containers tightly sealed when not in use and prepare fresh buffer for critical applications.[1] |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M Potassium 2-Methylpropanoate Buffer, pH 4.5
This protocol utilizes the partial neutralization of the weak acid (2-methylpropanoic acid) with a strong base (potassium hydroxide).
Materials:
-
2-Methylpropanoic acid (Isobutyric acid), FW = 88.11 g/mol
-
Potassium hydroxide (KOH), FW = 56.11 g/mol
-
High-purity water (e.g., deionized or distilled)
-
Calibrated pH meter
-
1 L volumetric flask
-
Stir plate and stir bar
Procedure:
-
Calculate the required amounts of acid and base:
-
Use the Henderson-Hasselbalch equation to determine the required ratio of the conjugate base ([A⁻]) to the weak acid ([HA]): pH = pKa + log([A⁻]/[HA]) 4.5 = 4.87 + log([A⁻]/[HA]) -0.37 = log([A⁻]/[HA]) 10⁻⁰.³⁷ = [A⁻]/[HA] = 0.427
-
Let x be the moles of KOH added (which will form A⁻). The initial moles of HA will be 0.1 mol (for 1 L of 0.1 M buffer). The final moles of HA will be 0.1 - x. x / (0.1 - x) = 0.427 x = 0.0427 - 0.427x 1.427x = 0.0427 x = 0.0299 moles of KOH
-
Moles of 2-methylpropanoic acid needed = 0.1 mol.
-
Mass of 2-methylpropanoic acid = 0.1 mol * 88.11 g/mol = 8.811 g.
-
Mass of KOH = 0.0299 mol * 56.11 g/mol = 1.678 g.
-
-
Dissolve the reagents:
-
Add approximately 800 mL of high-purity water to a beaker.
-
Add 8.811 g of 2-methylpropanoic acid and stir until dissolved.
-
Slowly add 1.678 g of KOH to the solution and continue stirring.
-
-
Adjust the pH:
-
Place a calibrated pH electrode in the solution.
-
Slowly add a concentrated solution of KOH (e.g., 1 M) dropwise to increase the pH, or a dilute solution of HCl to decrease it, until the pH is exactly 4.50.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Data Presentation
Table 1: pKa and Buffering Range of 2-Methylpropanoic Acid
| Buffer Component | pKa (25°C) | Effective pH Range |
| 2-Methylpropanoic Acid | ~4.87 | 3.87 - 5.87 |
Table 2: Temperature Dependence of pKa for Different Buffer Types
| Buffer Type | Typical ΔpKa / °C |
| Carboxylic Acids (e.g., 2-Methylpropanoic Acid) | ~ -0.002 |
| Amines (e.g., Tris) | ~ -0.031 |
| Phosphates | ~ -0.003 |
Note: The temperature dependence for 2-methylpropanoic acid is expected to be minimal but should be confirmed for highly sensitive applications.
Mandatory Visualizations
Caption: Workflow for preparing a potassium 2-methylpropanoate buffer.
Caption: Logical steps for troubleshooting pH drift in buffer solutions.
References
Validation & Comparative
A Comparative Guide to Potassium 2-Methylpropanoate and Sodium 2-Methylpropanoate in Experimental Applications
For researchers, scientists, and drug development professionals, the choice between potassium and sodium salts of a compound can have significant implications for experimental outcomes. This guide provides a detailed comparison of potassium 2-methylpropanoate (B1197409) and sodium 2-methylpropanoate, focusing on their properties, applications, and the potential impact of the choice of cation on experimental results.
Physicochemical Properties: A Head-to-Head Comparison
While both potassium 2-methylpropanoate and sodium 2-methylpropanoate are salts of 2-methylpropanoic acid (isobutyric acid), their physical and chemical properties exhibit subtle but important differences primarily due to the nature of the potassium and sodium cations. A summary of their key properties is presented below.
| Property | Potassium 2-methylpropanoate | Sodium 2-methylpropanoate |
| Synonyms | Potassium isobutyrate[1][2] | Sodium isobutyrate[3][4] |
| Molecular Formula | C₄H₇KO₂[1][2] | C₄H₇NaO₂[3][5] |
| Molecular Weight | 126.20 g/mol [1][6] | 110.09 g/mol [5] |
| Appearance | White to almost white powder or crystals, hygroscopic solid[7] | White to off-white crystalline solid[3] |
| Melting Point | Not available | 253.7 °C[3] |
| Boiling Point | 155 °C (Initial)[7] | 155.2 °C[4] |
| Solubility in Water | Appreciable[7] | Soluble |
| Density | Not available | 1.0554 g/cm³ (at 254°C)[3] |
The Cation Consideration: Potassium vs. Sodium in Biological Systems
The fundamental difference between these two compounds lies in their cationic component: potassium (K⁺) versus sodium (Na⁺). In biological systems, the distribution and concentration of these ions are tightly regulated and play crucial roles in numerous physiological processes. Sodium is the primary extracellular cation, while potassium is the major intracellular cation. This differential localization is maintained by the Na⁺/K⁺-ATPase pump and is essential for maintaining cell membrane potential, nerve impulse transmission, and muscle contraction.
When using these salts in biological experiments, particularly in cell culture or in vivo studies, the choice of cation can influence the outcome. High concentrations of extracellular potassium can lead to depolarization of cell membranes, which can trigger a cascade of cellular events. Conversely, altering extracellular sodium concentrations can impact various transport processes that are dependent on the sodium gradient. Therefore, the selection between potassium and sodium 2-methylpropanoate should be made with careful consideration of the specific biological question being addressed and the potential confounding effects of the cation.
Applications in Research and Development
The utility of both potassium and sodium 2-methylpropanoate in experimental settings is primarily derived from the properties of the 2-methylpropanoate (isobutyrate) anion.
Histone Deacetylase (HDAC) Inhibition
A significant area of research for isobutyrate and its salts is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, isobutyrate can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This has profound effects on cell proliferation, differentiation, and apoptosis.[8][9] Sodium butyrate (B1204436), a closely related short-chain fatty acid, is a well-studied HDAC inhibitor, and sodium 2-methylpropanoate is expected to have similar activity.[10][11]
Caption: Isobutyrate's inhibition of HDAC.
Cellular Signaling Pathways
The isobutyrate anion has been shown to modulate various cellular signaling pathways. As an HDAC inhibitor, it can influence the expression of key regulatory proteins. For instance, butyrate has been demonstrated to affect pathways such as JAK2/STAT3 and VEGF.[12][13] It can also interfere with both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[12][13] Furthermore, isobutyrate can influence cell cycle progression, often causing arrest in the G0/G1 phase.[14]
Caption: Isobutyrate's impact on signaling.
Organic Synthesis
Potassium 2-methylpropanoate is cited for its use as a catalyst or intermediate in organic synthesis, particularly in the production of esters and fragrances.[15] The choice of the potassium salt over the sodium salt in organic reactions can sometimes be advantageous due to differences in solubility in organic solvents and reactivity. For instance, potassium salts are sometimes preferred in water-free procedures as they may be less likely to form hydrates compared to their sodium counterparts.[16]
Experimental Protocols
General Protocol for HDAC Inhibition Assay using Sodium 2-methylpropanoate
This protocol provides a general workflow for assessing the HDAC inhibitory activity of sodium 2-methylpropanoate in a cell-based assay.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of sodium 2-methylpropanoate in sterile water or cell culture medium. Dilute the stock solution to various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of sodium 2-methylpropanoate. Include a vehicle control (medium without the compound) and a positive control (a known HDAC inhibitor like Trichostatin A).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
HDAC Activity Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit. Add the cell lysate and the HDAC substrate to the wells of the assay plate.
-
Measurement: After a suitable incubation period as per the kit instructions, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of sodium 2-methylpropanoate compared to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).
Caption: HDAC inhibition assay workflow.
Conclusion
The choice between potassium 2-methylpropanoate and sodium 2-methylpropanoate in experimental design is not trivial and should be guided by the specific context of the study. While the isobutyrate anion dictates the primary biological or chemical activity, the counter-ion, be it potassium or sodium, can have a significant impact, particularly in biological systems sensitive to ionic balance. For applications in organic synthesis, the choice may be governed by factors such as solubility and hygroscopicity. In contrast, for in vitro and in vivo biological studies, a thorough understanding of the physiological roles of potassium and sodium is paramount to avoid unintended experimental artifacts and to ensure the accurate interpretation of results. Researchers are encouraged to consider these factors carefully and, where possible, to conduct pilot studies to determine the most appropriate salt for their specific experimental needs.
References
- 1. potassium isobutyrate (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. potassium isobutyrate [webbook.nist.gov]
- 3. sodium isobutyrate [chemister.ru]
- 4. Sodium 2-methylpropanoate | CAS#:996-30-5 | Chemsrc [chemsrc.com]
- 5. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium Isobutyrate Manufacturers, with SDS [mubychem.com]
- 8. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium Isobutyrate [myskinrecipes.com]
- 16. elements - Why are potassium organic salts ever preferable to the sodium equivalents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Influence of Carboxylate Salts on Catalytic Performance: A Comparative Study in the Mizoroki-Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of additives can be a determining factor in the success and efficiency of transition metal-catalyzed reactions. Among these, carboxylate salts have emerged as versatile and influential components, often acting as bases, ligands, or co-catalysts that can significantly impact reaction yield, selectivity, and overall performance. This guide provides a comparative analysis of different carboxylate salts in the context of the palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of C-C bond formation in modern organic synthesis. By presenting objective experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their catalytic system design.
Data Presentation: Impact of Base Selection on the Mizoriki-Heck Reaction
The following table summarizes the results from a study investigating the effect of different bases on the palladium-catalyzed Mizoroki-Heck reaction between 4-bromoacetophenone and tert-butyl acrylate. While this study did not exclusively focus on carboxylate salts, it provides valuable comparative data for sodium acetate (B1210297) against other common bases under identical reaction conditions.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | DMF | 80 | 12 | 95 |
| 2 | 1 | KOᵗBu | DMF | 80 | 12 | <5 |
| 3 | 1 | NaOᵗBu | DMF | 80 | 12 | <5 |
| 4 | 1 | KOH | DMF | 80 | 12 | <5 |
| 5 | 1 | NaOAc | DMF | 80 | 12 | 85 |
Data sourced from a study on the optimization of the Mizoriki-Heck coupling reaction[1].
Analysis: The data clearly indicates that the choice of base has a profound impact on the reaction yield. While the inorganic base potassium carbonate (K₂CO₃) provided the highest yield, the carboxylate salt sodium acetate (NaOAc) also proved to be a highly effective base, affording the product in a high yield of 85%[1]. In contrast, strong bases such as potassium tert-butoxide (KOᵗBu), sodium tert-butoxide (NaOᵗBu), and potassium hydroxide (B78521) (KOH) were shown to be detrimental to this particular reaction, resulting in negligible product formation[1]. This highlights the nuanced role of the base, where a moderate basicity, as provided by sodium acetate, is optimal for this catalytic system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Mizoriki-Heck reaction.
Caption: General workflow for the Mizoroki-Heck reaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromoacetophenone
-
tert-Butyl acrylate
-
Sodium acetate (NaOAc), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium tert-butoxide (KOᵗBu)
-
Sodium tert-butoxide (NaOᵗBu)
-
Potassium hydroxide (KOH), pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
General Procedure for the Mizoriki-Heck Reaction:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the palladium pre-catalyst (0.01 mmol, 1 mol%). The tube was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Under the inert atmosphere, the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), the alkene (e.g., tert-butyl acrylate, 1.5 mmol), the base (e.g., sodium acetate, 2.0 mmol), and anhydrous solvent (e.g., DMF, 5 mL) were added sequentially.
-
Reaction Execution: The reaction mixture was stirred and heated in a preheated oil bath at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 hours). The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature and quenched by the addition of water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.
Product Analysis:
The structure and purity of the isolated product were confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield was calculated based on the mass of the pure, isolated product.
This guide serves as a foundational resource for understanding the critical role of carboxylate salts in catalysis. The provided data and protocols offer a starting point for the rational design and optimization of catalytic systems, ultimately enabling more efficient and selective chemical transformations.
References
The Efficacy of Potassium Isobutyrate as an Antifungal Agent: A Comparative Analysis
Initial searches for direct evidence of the antifungal properties of potassium isobutyrate did not yield specific studies detailing its efficacy. The available research primarily focuses on other potassium salts, such as potassium sorbate, which have established roles as antifungal agents. This guide, therefore, provides a comparative overview of well-characterized antifungal agents, offering a framework for evaluating potential novel compounds like potassium isobutyrate, should data become available.
A Comparative Look at Established Antifungal Agents
To understand the potential antifungal efficacy of any new compound, it is essential to compare it against existing treatments. The following sections detail the mechanisms of action, in-vitro efficacy, and experimental protocols for several classes of established antifungal drugs.
Commonly used antifungal agents can be broadly categorized based on their mechanism of action, primarily targeting the fungal cell membrane, cell wall, or nucleic acid synthesis.[1] Key classes include azoles, polyenes, and echinocandins.[1][2]
Mechanisms of Action
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[1]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1]
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This disruption of the cell wall results in osmotic instability and fungal cell lysis.[1][3]
In-Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a standard measure of the in-vitro effectiveness of an antifungal agent. It represents the lowest concentration of a drug that prevents visible growth of a microorganism.[4] The following table summarizes representative MIC values for common antifungal agents against various fungal pathogens.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Azoles | |||
| Fluconazole | Candida albicans | 0.25 - 128 | [5] |
| Itraconazole | Aspergillus fumigatus | 0.03 - 16 | [5] |
| Ketoconazole | Trichophyton rubrum | 0.03 - 16 | [5] |
| Polyenes | |||
| Amphotericin B | Candida albicans | 0.12 - 2 | [6] |
| Echinocandins | |||
| Caspofungin | Candida albicans | 0.015 - 8 | [4] |
| Micafungin | Candida glabrata | 0.008 - 0.25 | [3] |
| Other | |||
| Terbinafine | Trichophyton rubrum | 0.001 - 16 | [5] |
| Potassium Sorbate | Aspergillus niger | 1000 - 10000 | [7] |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27 and M38-A2)
This method is commonly used to determine the MIC of antifungal agents against yeasts and molds.[5]
Experimental Workflow:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: Microtiter plates containing the diluted antifungal agent are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth.[4]
Signaling Pathways of Antifungal Action
The mechanisms of action of antifungal drugs often involve interference with critical cellular signaling pathways.
Azole Antifungals and Ergosterol Biosynthesis
Azoles specifically target the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Conclusion
While direct data on the antifungal efficacy of potassium isobutyrate is currently lacking in the scientific literature, this guide provides a comprehensive framework for how such a compound would be evaluated. By understanding the mechanisms, in-vitro efficacy, and testing protocols for established antifungal agents, researchers can effectively position and compare novel candidates. Future studies are needed to determine if potassium isobutyrate possesses any antifungal properties and, if so, to elucidate its mechanism of action and quantify its efficacy against clinically relevant fungal pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. Current options in antifungal pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Potassium 2-Methylpropanoate Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, in competitive immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound in commercial immunoassay kits, this document presents a model scenario based on established principles of immunoassay cross-reactivity, where structural similarity to the target analyte is a primary determinant of interference. The data herein is intended to serve as a practical guide for researchers developing or utilizing immunoassays for short-chain fatty acids (SCFAs) and to highlight the importance of thorough validation.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules.[1] Their specificity is determined by the binding affinity between an antibody and its target antigen. However, antibodies may also bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2] In quantitative immunoassays, particularly in the competitive format commonly used for small molecules, cross-reactivity can lead to inaccurate measurements, such as false positives or overestimated concentrations.[3][4]
Potassium 2-methylpropanoate is the potassium salt of 2-methylpropanoic acid (isobutyric acid), a branched-chain SCFA. Other common SCFAs found in biological systems include propanoic acid, butyric acid (an isomer of isobutyric acid), and valeric acid.[3][5] Given their structural similarities, these molecules have the potential to cross-react in an immunoassay designed to detect 2-methylpropanoate.
Quantitative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for the specific quantification of 2-methylpropanoate. The percentage of cross-reactivity is estimated based on the structural similarity of each compound to 2-methylpropanoic acid. In a real-world scenario, these values must be determined experimentally.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| 2-Methylpropanoic Acid | (CH₃)₂CHCOOH | 100% |
| Butyric Acid | CH₃CH₂CH₂COOH | ~40% |
| Propanoic Acid | CH₃CH₂COOH | ~15% |
| Valeric Acid | CH₃(CH₂)₃COOH | ~5% |
| Acetic Acid | CH₃COOH | <1% |
Note: The hypothetical cross-reactivity is based on the degree of structural difference from 2-methylpropanoic acid. Butyric acid, as a structural isomer, is expected to have the highest cross-reactivity.[3][5] Propanoic acid has one less methyl group, while valeric acid has a longer, unbranched chain, reducing their likelihood of fitting into the antibody's binding site. Acetic acid is significantly smaller and less structurally similar.
Experimental Protocols
To experimentally determine the cross-reactivity of potassium 2-methylpropanoate and other compounds, a competitive ELISA is the recommended method.[6]
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
Detailed Methodology: Competitive ELISA
1. Reagents and Materials:
- Microtiter plates
- Anti-2-methylpropanoate antibody (capture antibody)
- Potassium 2-methylpropanoate (standard)
- Structurally similar compounds to be tested for cross-reactivity (e.g., butyric acid, propanoic acid, valeric acid)
- 2-methylpropanoate conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Enzyme substrate (e.g., TMB for HRP)
- Stop solution (e.g., 2M H₂SO₄)
- Microplate reader
2. Procedure:
- Plate Coating: Coat the wells of a microtiter plate with the anti-2-methylpropanoate antibody diluted in coating buffer. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the wells three times with wash buffer.
- Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
- Washing: Aspirate the blocking buffer and wash the wells three times with wash buffer.
- Competitive Reaction:
- Add a fixed concentration of the 2-methylpropanoate-enzyme conjugate to each well.
- Immediately add different concentrations of the potassium 2-methylpropanoate standard or the test compounds to the wells. Include a zero-concentration control.
- Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/test compound and the enzyme-conjugated analyte for binding to the capture antibody.
- Washing: Aspirate the solutions and wash the wells five times with wash buffer to remove all unbound reagents.
- Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
- Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
- Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
3. Calculation of Percent Cross-Reactivity:
- Plot a standard curve of absorbance versus the concentration of potassium 2-methylpropanoate.
- Determine the concentration of potassium 2-methylpropanoate that causes 50% inhibition of the maximum signal (IC50).
- For each test compound, determine the concentration that causes 50% inhibition (IC50).
- Calculate the percent cross-reactivity using the following formula:
Relevant Signaling Pathways
Short-chain fatty acids, including 2-methylpropanoate, are known to act as signaling molecules, primarily through two main pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][7] Understanding these pathways is crucial for researchers in drug development and metabolic studies.
G-Protein Coupled Receptor (GPCR) Signaling
2-methylpropanoate and other SCFAs can activate GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[8][9]
Caption: SCFA signaling through G-protein coupled receptors GPR41 and GPR43.
Histone Deacetylase (HDAC) Inhibition
SCFAs can enter the cell and inhibit the activity of HDACs, leading to changes in gene expression.[10]
Caption: Inhibition of histone deacetylases (HDACs) by short-chain fatty acids.
Conclusion
This guide underscores the critical need for specificity assessment in immunoassays for small molecules like potassium 2-methylpropanoate. While direct cross-reactivity data is not always readily available, a systematic experimental approach using competitive ELISA can provide the necessary validation. Researchers and drug development professionals should consider the potential for cross-reactivity from structurally related compounds to ensure the accuracy and reliability of their results. The signaling pathways outlined provide a broader context for the biological importance of SCFAs and highlight the need for specific and sensitive analytical methods.
References
- 1. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. [PDF] The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Potassium Isobutyrate and Potassium Sorbate as Antimicrobial Preservatives
For Immediate Release
This guide provides a detailed comparison of the performance characteristics of potassium isobutyrate and the widely-used food preservative, potassium sorbate (B1223678). The information is intended for researchers, scientists, and professionals in the drug development and food science industries. While extensive data exists for potassium sorbate, this guide also synthesizes the available information on potassium isobutyrate, highlighting areas where further research is required.
Executive Summary
Potassium sorbate is a well-documented and globally approved preservative with broad efficacy against yeasts and molds, and some bacteria, particularly in acidic conditions. Its mechanism of action is primarily attributed to the undissociated form of its active component, sorbic acid. In contrast, potassium isobutyrate, the potassium salt of isobutyric acid, is recognized for its use as a preservative and flavoring agent. However, publicly available quantitative data on its antimicrobial performance, such as Minimum Inhibitory Concentrations (MICs) against common spoilage organisms, is limited. This guide presents a comparison based on the available scientific literature and outlines standard experimental protocols for a direct comparative evaluation.
Comparative Performance Data
The following table summarizes the key performance characteristics of potassium sorbate and the available information for potassium isobutyrate. A significant disparity in the depth of available research is evident.
| Feature | Potassium Sorbate | Potassium Isobutyrate / Isobutyric Acid |
| Active Form | Sorbic Acid | Isobutyric Acid |
| Primary Antimicrobial Activity | Primarily effective against yeasts and molds; also inhibits some bacteria. | Reported to have preservative and disinfectant properties.[1] Used in animal feed preservation and cosmetics.[2] |
| Effective pH Range | Optimal in acidic conditions, typically between pH 3.0 and 6.5.[3] | Antimicrobial activity of short-chain fatty acids like isobutyric acid is generally pH-dependent and more effective at lower pH.[4] |
| Mechanism of Action | Disrupts microbial cell membranes and metabolic enzymes.[3] | Presumed to act similarly to other short-chain fatty acids by disrupting cell membrane and intracellular pH. |
| Regulatory Status | Generally Recognized as Safe (GRAS) by the FDA and approved by the EFSA.[3] | Isobutyric acid is considered safe as a food additive by the FAO and WHO at likely intake levels.[5] |
| Sensory Impact | Generally does not impart off-flavors or odors at recommended levels (0.025%–0.10% in foods).[3] | Has a pungent, sour, or cheesy aroma.[2] |
Minimum Inhibitory Concentration (MIC) Data for Potassium Sorbate
Quantitative data on the concentration of potassium sorbate required to inhibit the growth of various microorganisms is available, though it varies with pH. For example, one study noted that the MIC for E. coli can range from 4,000-10,000 µg/ml, while for S. aureus it can be between 128-2,500 µg/ml.[6] The efficacy of potassium sorbate is significantly higher at lower pH values.
Mechanism of Action
Potassium Sorbate
Potassium sorbate's antimicrobial activity is dependent on its dissociation into sorbic acid in aqueous environments. The undissociated form of sorbic acid is lipid-soluble and can penetrate the cell membrane of microorganisms.[4] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This disruption of the internal pH inhibits the activity of various enzymes essential for microbial metabolism.[4]
Potassium Isobutyrate
While specific studies on the antimicrobial mechanism of potassium isobutyrate are scarce, it is presumed to follow the general mechanism of other short-chain fatty acids. The active form, isobutyric acid, in its undissociated state, is expected to pass through the microbial cell membrane. Inside the cell, it would dissociate, lowering the intracellular pH and disrupting metabolic processes.
Experimental Protocols for Performance Evaluation
To conduct a direct performance comparison between potassium isobutyrate and potassium sorbate, the following standard microbiological methods are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.
Methodology:
-
Preparation of Preservative Solutions: Prepare stock solutions of potassium isobutyrate and potassium sorbate in a suitable solvent. Create a series of twofold dilutions to obtain a range of concentrations to be tested.
-
Inoculum Preparation: Culture the test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger) in an appropriate broth medium to achieve a standardized cell density.
-
Assay Setup (Broth Microdilution):
-
Dispense a fixed volume of sterile broth into the wells of a 96-well microtiter plate.
-
Add the diluted preservative solutions to the wells.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism, no preservative) and negative (broth, no microorganism) controls.
-
-
Incubation: Incubate the microtiter plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity or growth.
Antimicrobial Challenge Test
This test evaluates the effectiveness of a preservative in a finished product by intentionally introducing microorganisms and monitoring their survival over time.
Methodology:
-
Product Preparation: Formulate the product (e.g., a beverage, cosmetic cream) with the desired concentrations of potassium isobutyrate and potassium sorbate. A control product with no preservative is also prepared.
-
Inoculation: Inoculate separate samples of the product with a high concentration of specific test microorganisms.
-
Incubation: Store the inoculated samples at a specified temperature (e.g., room temperature) for a defined period (typically 28 days).
-
Sampling and Enumeration: At regular intervals (e.g., 7, 14, and 28 days), take samples from each container and determine the number of viable microorganisms.
-
Evaluation: The effectiveness of the preservative is assessed by the reduction in the microbial population over time, compared to the control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
A Comparative Analysis of Synthesis Methods for Potassium 2-Methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the common synthesis methods for potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate. This compound serves as a valuable building block and reagent in various chemical syntheses. The following sections present a comparison of key performance indicators for different synthetic routes, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Performance of Synthesis Methods
The synthesis of potassium 2-methylpropanoate is primarily achieved through two main routes: the neutralization of isobutyric acid and the saponification of an isobutyrate ester. The choice of method often depends on the desired scale, purity requirements, and cost considerations.
Method 1: Neutralization of Isobutyric Acid
This is the most direct and common method for preparing potassium 2-methylpropanoate.[1] It involves a classic acid-base reaction between isobutyric acid and a suitable potassium base. The primary bases used are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[1]
Reaction with Potassium Hydroxide (KOH): (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]
Reaction with Potassium Carbonate (K₂CO₃): 2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[1]
Method 2: Saponification of Isobutyrate Esters
This method involves the hydrolysis of an ester of isobutyric acid, such as methyl isobutyrate or ethyl isobutyrate, using a strong base, typically potassium hydroxide.[2][3] This process, known as saponification, yields the potassium salt of the carboxylic acid and the corresponding alcohol.[2]
Reaction with Ethyl Isobutyrate: (CH₃)₂CHCOOCH₂CH₃ + KOH → (CH₃)₂CHCOOK + CH₃CH₂OH
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis method. The data is compiled from typical laboratory-scale preparations and may vary depending on specific reaction conditions and scale.
| Parameter | Neutralization with KOH | Neutralization with K₂CO₃ | Saponification of Ethyl Isobutyrate |
| Typical Yield | > 95% | > 90% | > 90% |
| Reaction Time | 1-2 hours | 2-4 hours | 4-6 hours |
| Reaction Temperature | Room Temperature to 50°C | 50-80°C | Reflux (approx. 80-100°C) |
| Purity of Crude Product | High | High | Moderate (may contain residual alcohol) |
| Primary Byproducts | Water | Water, Carbon Dioxide | Ethanol (B145695) |
| Relative Cost | Low | Low | Moderate (depends on ester cost) |
Experimental Protocols
Method 1A: Synthesis of Potassium 2-Methylpropanoate via Neutralization with Potassium Hydroxide
Materials:
-
Isobutyric acid (1.0 mol)
-
Potassium hydroxide (1.0 mol)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 100 mL of deionized water.
-
Slowly add isobutyric acid to the potassium hydroxide solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Remove the water from the resulting solution using a rotary evaporator to obtain the crude potassium 2-methylpropanoate.
-
Recrystallize the crude product from hot ethanol to yield pure, crystalline potassium 2-methylpropanoate.
-
Dry the crystals in a vacuum oven at 60°C.
Method 1B: Synthesis of Potassium 2-Methylpropanoate via Neutralization with Potassium Carbonate
Materials:
-
Isobutyric acid (2.0 mol)
-
Potassium carbonate (1.0 mol)
-
Deionized water
-
Isopropanol (for recrystallization)
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a solution of potassium carbonate in 200 mL of deionized water.
-
Heat the solution to 50°C.
-
Slowly add isobutyric acid from the dropping funnel to the potassium carbonate solution. Effervescence (release of CO₂) will be observed. Control the addition rate to prevent excessive foaming.
-
After the addition is complete, heat the mixture to 80°C and stir for 2 hours until the effervescence ceases.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude salt.
-
Purify the crude potassium 2-methylpropanoate by recrystallization from isopropanol.
-
Dry the purified product under vacuum.
Method 2: Synthesis of Potassium 2-Methylpropanoate via Saponification of Ethyl Isobutyrate
Materials:
-
Ethyl isobutyrate (1.0 mol)
-
Potassium hydroxide (1.2 mol)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Prepare a solution of potassium hydroxide in a mixture of 100 mL of ethanol and 50 mL of deionized water in a 500 mL round-bottom flask.
-
Add ethyl isobutyrate to the flask and attach a reflux condenser.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and water using a rotary evaporator.
-
The resulting solid is crude potassium 2-methylpropanoate, which can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and diethyl ether.
-
Dry the final product in a vacuum oven.
Purity Assessment
The purity of the synthesized potassium 2-methylpropanoate can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for both structural confirmation and purity determination.[1][4][5][6]
-
¹H NMR: The proton NMR spectrum of potassium 2-methylpropanoate in D₂O is expected to show a doublet for the six equivalent methyl protons and a septet for the single methine proton, with an integration ratio of 6:1.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the chemical environment of the carbon atoms, further confirming the structure of the isobutyrate anion.[1]
Quantitative NMR (qNMR) can be employed for a precise determination of purity by using an internal standard.[4][6][7]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of potassium 2-methylpropanoate.
Caption: General experimental workflows for the synthesis of potassium 2-methylpropanoate.
Caption: Workflow for the analysis and characterization of the final product.
References
- 1. Potassium Isobutyrate|Research Compound [benchchem.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Potassium Isobutyrate Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-FID, and Ion Chromatography for the Accurate Quantification of Potassium Isobutyrate.
The precise and accurate quantification of potassium isobutyrate, a salt of the short-chain fatty acid isobutyric acid, is critical in various stages of drug development and research. Its analysis ensures the quality, stability, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ion Chromatography (IC). We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and a visual representation of the analytical workflow.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical technique for potassium isobutyrate quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-FID, and Ion Chromatography for the analysis of isobutyrate and potassium.
| Parameter | HPLC-UV for Isobutyrate | GC-FID for Isobutyrate | Ion Chromatography for Potassium |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.77 - 101.45% | 98.2 - 101.9% | 96 - 100% |
| Precision (%RSD) | ≤ 0.80% | 1.3% | <1% |
| Limit of Detection (LOD) | Analyte Dependent | 0.01% of total fat | 9.13 µg/L (for tartrate) |
| Limit of Quantification (LOQ) | Analyte Dependent | 0.10% of total fat | 30.4 µg/L (for tartrate) |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections outline the key steps for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of the isobutyrate anion without the need for derivatization.
Sample Preparation:
-
Accurately weigh a sample of potassium isobutyrate and dissolve it in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.
-
For solid dosage forms, a powdered sample should be dissolved and then filtered through a 0.45 µm filter to remove any particulate matter.
-
Dilute the sample solution as necessary to fall within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. The pH of the aqueous phase is adjusted to ensure the isobutyric acid is in its desired ionic state.
-
Flow Rate: Typically set around 1.0 mL/min.
-
Detection: UV detection is performed at a low wavelength, around 210 nm, where the carboxyl group of isobutyric acid absorbs.
-
Quantification: The concentration of isobutyrate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of potassium isobutyrate.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive method for the analysis of volatile compounds like isobutyric acid. As potassium isobutyrate is a non-volatile salt, a derivatization step is required to convert the isobutyrate into a volatile ester.
Sample Preparation and Derivatization:
-
Acidify the aqueous sample containing potassium isobutyrate to a pH < 3.0 using a strong acid like hydrochloric acid to convert the isobutyrate salt to isobutyric acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) to extract the isobutyric acid.
-
To convert the isobutyric acid into a volatile ester (e.g., methyl isobutyrate), a derivatization reaction is performed. A common method is to react the extracted isobutyric acid with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. The reaction mixture is typically heated to ensure complete derivatization.[1]
-
An internal standard (e.g., another short-chain fatty acid not present in the sample) is often added before extraction to correct for variations in extraction efficiency and injection volume.
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is suitable for separating short-chain fatty acid esters.
-
Carrier Gas: Helium or nitrogen is typically used as the carrier gas.
-
Injector and Detector Temperatures: The injector temperature is usually set between 220-250°C to ensure complete vaporization. The FID detector temperature is typically set between 250-280°C.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, the oven temperature can be initially held at a lower temperature and then ramped up to a higher temperature to elute the derivatized isobutyric acid.
-
Quantification: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Ion Chromatography (IC)
Ion chromatography is an excellent technique for the simultaneous or individual analysis of ions like potassium and isobutyrate.
Sample Preparation:
-
Dissolve the potassium isobutyrate sample in deionized water to a known concentration.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Dilute the sample as needed to be within the instrument's linear range.
Chromatographic Conditions:
-
Columns: For cation analysis (potassium), a cation-exchange column is used. For anion analysis (isobutyrate), an anion-exchange column is used. Some methods allow for the simultaneous analysis of anions and cations using a mixed-bed ion-exchange column.[3]
-
Eluent: The choice of eluent depends on the analyte. For potassium analysis, an acidic eluent such as methanesulfonic acid is often used.[4] For isobutyrate, a basic eluent might be employed.
-
Detection: Suppressed conductivity detection is the most common detection method in ion chromatography, providing high sensitivity for ionic species.
-
Quantification: The concentration of potassium or isobutyrate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions. The United States Pharmacopeia (USP) has been modernizing its monographs to include ion chromatography for potassium analysis.[5][6]
Visualization of Analytical Workflow
To better illustrate the decision-making process and experimental steps, the following diagrams outline the general workflows for the analytical techniques described.
Caption: General workflow for the analysis of potassium isobutyrate.
Caption: Decision pathway for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. helixchrom.com [helixchrom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 6. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
A Comparative Guide to the Biological Effects of Branched-Chain vs. Straight-Chain Fatty Acid Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of branched-chain fatty acid (BCFA) salts and straight-chain fatty acid (SCFA) salts. By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these molecules.
Introduction
Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are microbial metabolites primarily produced in the gut through the fermentation of dietary fiber and amino acids, respectively.[1] While SCFAs, such as butyrate (B1204436), propionate, and acetate, have been extensively studied for their roles in gut health, metabolism, and immunity, the biological activities of BCFAs, including isobutyrate, isovalerate, and 2-methylbutyrate, are an emerging area of research.[1] This guide compares the known biological effects of these two classes of fatty acid salts, highlighting their differential impacts on cellular signaling, metabolic regulation, and immune responses.
Comparative Biological Effects
Table 1: Overview of Biological Effects
| Biological Process | Straight-Chain Fatty Acid (SCFA) Salts | Branched-Chain Fatty Acid (BCFA) Salts | Key Differences & Notes |
| Primary Origin | Fermentation of dietary carbohydrates[1] | Fermentation of branched-chain amino acids (leucine, isoleucine, valine)[1] | Production is dependent on different dietary precursors. |
| Primary Receptor(s) | GPR41 (FFAR3), GPR43 (FFAR2), GPR109A[1] | GPR41 (FFAR3), GPR43 (FFAR2) | Both classes of fatty acids can activate the same receptors, but with potentially different affinities. |
| Anti-inflammatory Effects | Well-established; Butyrate is a potent HDAC inhibitor, leading to decreased pro-inflammatory cytokine production.[2] | Demonstrated anti-inflammatory properties, but mechanisms are less characterized compared to SCFAs. | SCFAs, particularly butyrate, have a well-defined mechanism of action through HDAC inhibition. |
| Anti-cancer Properties | Butyrate induces apoptosis and inhibits proliferation in colon cancer cells.[3] | Show potent anti-cancer activities in cellular and animal models.[4] | Both show promise, but more extensive research exists for SCFAs in this area. |
| Metabolic Regulation | Influence glucose and lipid metabolism through AMPK activation and regulation of gene expression. | Implicated in lipid-lowering effects.[4] | SCFAs have a more extensively studied role in metabolic regulation. |
| Immune Modulation | Modulate immune cell differentiation and function, including regulatory T cell induction. | Influence immune responses, with some studies suggesting a role in modulating TLR2-dependent activation.[5] | Both classes of fatty acids are immunomodulatory, but the specific downstream effects can differ. |
Quantitative Data on Biological Activities
Direct comparative studies with quantitative data for BCFAs and SCFAs are limited. The following tables summarize available data, primarily focusing on SCFAs due to the larger body of research.
Table 2: Anti-proliferative Effects of Butyrate on Human Colon Cancer Cell Lines
| Cell Line | Time Point | IC50 (mM) | Reference |
| HCT116 | 24 h | 1.14 | [3] |
| HCT116 | 48 h | 0.83 | [3] |
| HCT116 | 72 h | 0.86 | [3] |
| HT-29 | 48 h | 2.42 | [3] |
| HT-29 | 72 h | 2.15 | [3] |
| Caco-2 | 72 h | 2.15 | [3] |
No directly comparable IC50 data for BCFAs on these cell lines was found in the reviewed literature.
Table 3: Histone Deacetylase (HDAC) Inhibition by Butyrate
| HDAC Isoform | IC50 | Reference |
| HDAC1 | 0.3 mM | |
| HDAC2 | 0.4 mM | |
| HDAC7 | 0.3 mM | |
| HDAC (general) | 0.80 mM | [6] |
Quantitative data on the HDAC inhibitory activity of BCFAs is not well-established in the reviewed literature.
Table 4: G-Protein Coupled Receptor (GPCR) Binding Affinities for SCFAs
| Receptor | Ligand Affinity Order | Reference |
| FFAR2 (GPR43) | Acetate ≈ Propionate > Butyrate | [4] |
| FFAR3 (GPR41) | Butyrate ≈ Propionate > Acetate | [1] |
While BCFAs are known to activate FFAR2 and FFAR3, detailed comparative binding affinity data is limited.
Signaling Pathways
SCFA-Mediated Signaling
SCFAs primarily exert their effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
Caption: SCFA signaling through GPCRs and HDAC inhibition.
BCFA-Mediated Signaling
BCFAs are also known to activate GPR41 and GPR43. Their interaction with these receptors can trigger downstream signaling cascades similar to those activated by SCFAs. However, the precise downstream effects and potential for biased agonism are still under investigation.
Caption: BCFA signaling through G-protein coupled receptors.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the comparison of BCFA and SCFA salts.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., colon cancer cell lines HCT116, HT-29; immune cell lines like RAW 264.7 macrophages).
-
Fatty Acid Salt Preparation:
-
Prepare stock solutions of BCFA and SCFA salts (e.g., sodium isobutyrate, sodium butyrate) in a suitable solvent, such as sterile water or ethanol.
-
For cell culture experiments, fatty acids are often complexed with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and enhance solubility. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Prepare a vehicle control containing the solvent and BSA without the fatty acid.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing the desired concentrations of the fatty acid-BSA complex or the vehicle control.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytokine Production Analysis (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α, IL-10).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme-linked secondary antibody, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
-
Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify the expression of specific genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Determine the relative gene expression levels by normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) using the ΔΔCt method.
-
Experimental Workflow for Comparing Fatty Acid Effects
Caption: A generalized workflow for comparing the biological effects of BCFA and SCFA salts.
Conclusion
Both branched-chain and straight-chain fatty acid salts exhibit a range of biological activities with significant therapeutic potential. While SCFAs are more extensively studied, emerging research on BCFAs suggests they possess unique and potent effects on inflammation, cancer, and metabolism. The lack of direct, quantitative comparative studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of these fatty acids under standardized experimental conditions to fully elucidate their distinct mechanisms of action and therapeutic promise. This guide provides a foundational overview to aid researchers in designing and interpreting such studies.
References
- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 5. The Influence of Dietary Fatty Acids on Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Unveiling the Potential of Potassium Isobutyrate: A Comparative Analysis of Plant Growth Regulators
For researchers, scientists, and professionals in drug development, the quest for effective and reliable plant growth regulators is paramount. This guide provides a comprehensive comparison of potassium isobutyrate against other established plant growth regulators, supported by available experimental data and detailed methodologies. We delve into the quantitative effects on plant growth and explore the underlying signaling pathways to offer a clear perspective on its potential applications.
Potassium isobutyrate, the potassium salt of isobutyric acid, has emerged as a noteworthy plant growth regulator, primarily recognized for its role in promoting root development and enhancing nutrient uptake. While research into its specific mechanisms and comparative efficacy is ongoing, existing studies on isobutyric acid and related compounds provide valuable insights. This guide synthesizes this information to draw objective comparisons with well-known plant growth regulators such as auxins, cytokinins, and gibberellins.
Comparative Efficacy: A Quantitative Look
To facilitate a clear comparison, the following tables summarize the quantitative effects of potassium isobutyrate (and isobutyric acid) and other key plant growth regulators on various growth parameters. It is important to note that direct comparative studies are limited, and the data presented is often collated from different experiments. Therefore, variations in plant species, experimental conditions, and application methods should be considered when interpreting the results.
Table 1: Effect of Plant Growth Regulators on Root Growth
| Plant Growth Regulator | Concentration | Plant Species | Effect on Rooting | Source |
| Potassium Isobutyrate | Data not available | - | Promotes root development | General knowledge |
| Isobutyric Acid | Data not available | Various | Herbicide and plant growth regulator | [1] |
| Indole-3-butyric acid (IBA) | 1000 ppm | Prunus rootstocks | Increased rooting percentage and root number | [2] |
| Indole-3-acetic acid (IAA) | 1.0 µM | Citrus trifoliata | Increased taproot and lateral root length | [3] |
| Naphthalene acetic acid (NAA) | 1000 ppm | Prunus rootstocks | Effective in promoting root formation | [2] |
Table 2: Effect of Plant Growth Regulators on Shoot Growth and Biomass
| Plant Growth Regulator | Concentration | Plant Species | Effect on Shoot Growth/Biomass | Source |
| Potassium Isobutyrate | Data not available | - | Enhances nutrient uptake, potentially leading to increased biomass | [4] |
| Isobutyric Acid | Data not available | Various | Promotes healthier crop yields | [1] |
| Indole-3-butyric acid (IBA) | 1.0 µM | Citrus trifoliata | Increased shoot fresh and dry weight | [3] |
| Gibberellic Acid (GA3) | 50-200 mg/L | Nitraria tangutorum | Increased soluble sugar and proline content | [5] |
| 6-Benzylaminopurine (6-BAP) | Not specified | Cereals | Increased yield and resistance to root rot | [6] |
Experimental Protocols: Methodologies for Application
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the application of potassium isobutyrate and other plant growth regulators based on common laboratory practices.
Protocol 1: Rooting Assay of Cuttings
-
Plant Material: Select healthy, semi-hardwood cuttings of the desired plant species, approximately 10-15 cm in length with at least two nodes.
-
Treatment Preparation: Prepare solutions of the plant growth regulators (e.g., potassium isobutyrate, IBA, NAA) at various concentrations (e.g., 500, 1000, 2000 ppm) in a suitable solvent (e.g., 50% ethanol). A control group with the solvent only should be included.
-
Application: Dip the basal 2-3 cm of the cuttings into the respective treatment solutions for a specified duration (e.g., 5-10 seconds for concentrated solutions or several hours for dilute solutions).
-
Planting: Plant the treated cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a mixture of peat and sand).
-
Growth Conditions: Maintain the cuttings in a controlled environment with high humidity (e.g., under a misting system or in a propagation chamber) and optimal temperature and light conditions for the specific plant species.
-
Data Collection: After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record parameters such as rooting percentage, number of primary roots, and average root length.
Protocol 2: Seedling Growth Assay (Soil Drench)
-
Plant Material: Germinate seeds of the chosen plant species in a sterile seedling mix.
-
Transplanting: Once the seedlings have developed their first true leaves, transplant them into individual pots containing a standardized soil mix.
-
Treatment Preparation: Prepare aqueous solutions of the plant growth regulators at the desired concentrations.
-
Application: Apply a specific volume of the treatment solution to the soil of each pot (soil drench). Ensure even distribution of the solution. A control group should be treated with water only.
-
Growth Conditions: Grow the seedlings in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.
-
Data Collection: After a set growth period (e.g., 3-4 weeks), harvest the plants and measure parameters such as shoot height, root length, and fresh and dry biomass of both shoots and roots.
Signaling Pathways: Visualizing the Mechanisms of Action
Understanding the signaling pathways provides insight into how these regulators exert their effects at a molecular level. While the specific signaling pathway for isobutyric acid in plants is not yet fully elucidated, it is hypothesized to influence general stress response pathways and potentially interact with known phytohormone signaling cascades. Below are diagrams of established signaling pathways for major plant hormones.
Conclusion
Potassium isobutyrate shows promise as a plant growth regulator, particularly in the realm of root development and nutrient uptake. While direct, quantitative comparisons with established regulators like auxins are still emerging, the available information on isobutyric acid suggests a positive influence on plant growth and yield. The provided experimental protocols offer a foundation for further comparative studies, which are essential to fully elucidate the efficacy and optimal application of potassium isobutyrate. Understanding its interaction with known phytohormone signaling pathways will be a key area for future research, potentially revealing synergistic effects that can be harnessed for advanced agricultural and horticultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
A Comparative Analysis of the In Vitro Toxicity of Potassium Carboxylates in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various potassium carboxylates on different cell lines. The information is compiled from multiple studies to aid researchers in understanding the potential toxicological profiles of these compounds. Due to the limited number of studies directly comparing a range of potassium carboxylates under identical experimental conditions, this guide synthesizes available data while highlighting the need for further direct comparative research.
Comparative Cytotoxicity Data
The following table summarizes the quantitative data on the cytotoxicity of several carboxylates. It is important to note that the data is derived from different studies using various cell lines, exposure times, and assay methods. Therefore, direct comparison of absolute values should be approached with caution. The form of the carboxylate (potassium salt, sodium salt, or free acid) is specified where the information is available.
| Carboxylate | Cell Line | Concentration/IC50 | Exposure Time | Assay Method | Observed Effect |
| Potassium Sorbate (B1223678) | Jurkat | 5 mM | 24 hours | PrestoBlue | Decrease in cell viability[1] |
| Jurkat | 7.5 mM | 24 hours | PrestoBlue | Decrease in cell viability[1] | |
| Jurkat | 10 mM | 24 hours | PrestoBlue | 29.03% decrease in cell viability[1] | |
| HK2 | IC50: 35.66 mM | Not Specified | Not Specified | Inhibition of cell viability[2] | |
| Sodium Butyrate (B1204436) | Caco-2 | > 5 mM | Up to 48 hours | AnnexinV/PI | Induction of apoptosis[3] |
| MCF-7 | IC50: 1.26 mM | Not Specified | MTT | Inhibition of cell proliferation[4] | |
| Sodium Propionate (B1217596) | MCF-7 | IC50: 4.5 mM | Not Specified | MTT | Inhibition of cell proliferation[4] |
| Acetic Acid | HCT-15 | IC50: 70 mM | 48 hours | MTT | Inhibition of cell proliferation[5] |
| RKO | IC50: 110 mM | 48 hours | MTT | Inhibition of cell proliferation[5] |
Note: The variation in cell lines, assay methods, and exposure times across different studies makes a direct, definitive ranking of toxicity challenging. For instance, the Jurkat cell line appears to be relatively sensitive to potassium sorbate, while the IC50 for sodium butyrate in MCF-7 cells is in the low millimolar range. The data for acetic acid in colorectal cancer cell lines (HCT-15 and RKO) show higher IC50 values, suggesting lower cytotoxicity compared to butyrate and propionate in the tested breast cancer cell line. There is a clear need for studies that directly compare the cytotoxicity of a range of potassium carboxylates in multiple cell lines using standardized protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for some of the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. PrestoBlue™ Cell Viability Assay (for Potassium Sorbate in Jurkat Cells) [1]
-
Cell Seeding: Jurkat cells were seeded at a density of 2 x 10⁵ cells/well in 24-well plates.
-
Treatment: After 24 hours of incubation, cells were treated with potassium sorbate at final concentrations of 2.5 mM, 5 mM, 7.5 mM, and 10 mM.
-
Incubation: The treated cells were incubated for 24 hours.
-
Assay: PrestoBlue™ reagent was added to each well, and the plates were incubated for a specified time according to the manufacturer's instructions.
-
Measurement: The fluorescence or absorbance was measured to determine cell viability, which is inversely proportional to cytotoxicity.
2. MTT Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis and Necrosis Detection
1. Annexin V and Propidium (B1200493) Iodide (PI) Staining for Apoptosis and Necrosis [3][6]
-
Cell Preparation: Cells are cultured and treated with the test compound for the desired time. Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.
-
2. Cytokinesis-Block Micronucleus Cytome (CBMN) Assay (for Potassium Sorbate in Jurkat Cells) [7]
-
Cell Treatment: Jurkat cells were exposed to potassium sorbate.
-
Cytokinesis Block: Cytochalasin B is added to the cell culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained.
-
Analysis: The frequency of micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells is scored to assess genotoxicity. The assay also allows for the scoring of necrotic and apoptotic cells to determine cytotoxicity.
Signaling Pathways and Mechanisms of Toxicity
The mechanisms by which potassium carboxylates exert their cytotoxic effects can vary. The available literature points towards the induction of either apoptosis or necrosis through different signaling cascades.
Butyrate-Induced Apoptosis in Caco-2 Cells
Butyrate, a short-chain fatty acid, has been shown to induce apoptosis in colon cancer cells through the mitochondrial pathway.[3][8][9] This process involves a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. journalijbcrr.com [journalijbcrr.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate mediates Caco-2 cell apoptosis via up-regulation of pro-apoptotic BAK and inducing caspase-3 mediated cleavage of poly-(ADP-ribose) polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium 2-Methylpropanoate: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of potassium 2-methylpropanoate (B1197409), focusing on immediate safety precautions, spill containment, and waste management protocols. Adherence to these guidelines is essential for protecting personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling or disposing of potassium 2-methylpropanoate, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from potential splashes or contact with the chemical. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] | Prevents direct skin contact and potential irritation. |
| Body Protection | Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Prevents inhalation of dust particles which may cause respiratory irritation.[2] |
Spill Containment and Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[2] Collect the solids in a suitable, closed container for disposal.[3][4]
-
Absorb Liquid Spills : If potassium 2-methylpropanoate is in solution, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Clean the Area : Once the bulk of the material has been removed, clean the affected area thoroughly.
-
Dispose of Cleanup Materials : All contaminated materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal Protocol
The disposal of potassium 2-methylpropanoate must be carried out in strict accordance with local, regional, and national regulations. It is the responsibility of the waste generator to correctly characterize and classify the waste material.[2][3]
Primary Disposal Method:
-
Professional Waste Disposal Service : The most recommended method for the disposal of potassium 2-methylpropanoate is to contact a licensed professional waste disposal service.[3] This ensures that the chemical is managed and disposed of in an environmentally safe and compliant manner.
-
Do Not Dispose with Household Garbage : Under no circumstances should this chemical or its containers be disposed of with household garbage.[3]
Empty Container Disposal:
-
Rinsing : Empty containers should be triple-rinsed with an appropriate solvent.
-
Disposal of Rinsate : The rinsate should be collected and disposed of as chemical waste.
-
Container Disposal : After proper rinsing, the empty container can typically be disposed of as regular waste, but always confirm with your institution's Environmental Health and Safety (EHS) office.
Regulatory Consideration:
-
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[2][3] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Below is a diagram illustrating the decision-making process for the proper disposal of potassium 2-methylpropanoate.
Caption: Disposal Decision Workflow for Potassium 2-Methylpropanoate.
References
Personal protective equipment for handling potassium;2-methylpropanoate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. Always consult the specific Safety Data Sheet (SDS) for the material you are using and your institution's safety guidelines.
| PPE Category | Recommended Equipment | Specification Notes |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory when handling the chemical. A face shield may be required for operations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use and change them frequently, especially after direct contact. |
| Skin and Body | Laboratory coat | Should be fully buttoned. Consider a chemically resistant apron for large quantities or splash-prone procedures. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. | If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department. |
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of potassium 2-methylpropanoate.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent the absorption of moisture, as the substance can be hygroscopic.[1][2]
Handling:
-
Ventilation: Always handle potassium 2-methylpropanoate in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Spill Preparedness: Ensure a spill kit appropriate for solid chemicals is readily available.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste potassium 2-methylpropanoate and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Request: Contact your institution's environmental health and safety department to arrange for proper disposal. Do not dispose of down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling potassium 2-methylpropanoate in a laboratory setting.
Caption: Standard laboratory workflow for handling potassium 2-methylpropanoate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
